This compound (EPO) is a natural oxygenated sterol compound belonging to the steroid family that is widely distributed in various fungal species. This oxidized ergosterol derivative, systematically named 5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol, has attracted significant scientific interest due to its diverse biological activities and potential therapeutic applications. The compound was first isolated from the genus Aspergillus in 1947 and has since been identified in numerous fungal organisms, including the medically important mushroom Ganoderma lucidum (Reishi or Lingzhi), which has been used in traditional Asian medicine for centuries [1] [2] [3].
In Ganoderma lucidum, this compound is synthesized through H₂O₂-dependent enzymatic oxidation of ergosterol, representing one of the more than 100 triterpenes and steroids that have been identified from this medicinal mushroom [1] [3]. While triterpenoids and polysaccharides have traditionally been considered the primary bioactive constituents of G. lucidum, recent research has revealed that this compound contributes significantly to its pharmacological properties [4] [5]. This compound has been isolated from various parts of the fungus, including the fruiting body, spores, and mycelium, with studies indicating that sporoderm-broken spores may contain particularly potent concentrations [6].
This compound is characterized by its distinctive sterol structure with a peroxide bridge between C-5 and C-8 atoms. The compound has the molecular formula C₂₈H₄₄O₃ and exhibits the following spectroscopic properties:
Nuclear Magnetic Resonance (NMR) Data [2] [3]:
The compound typically presents as colorless needles and can be identified through various chromatographic and spectroscopic methods, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry [7] [5]. The presence of the characteristic peroxide bridge contributes to its biological activities and represents an important structural feature for its function.
Table 1: Structural Characteristics of this compound
| Parameter | Description |
|---|---|
| Systematic Name | 5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol |
| Molecular Formula | C₂₈H₄₄O₃ |
| Molecular Weight | 428.65 g/mol |
| Melting Point | Not specified in available literature |
| Crystal Structure | Colorless needles |
| Key Functional Groups | 3β-hydroxyl group, 5,8-peroxide bridge, conjugated diene system (6,7 and 22,23) |
| Solubility | Soluble in organic solvents (ethyl acetate, chloroform, methanol); poorly soluble in water |
A 2020 study published in the International Journal of Molecular Sciences provided compelling evidence that this compound from G. lucidum significantly inhibits differentiation and lipid accumulation in 3T3-L1 adipocytes [1] [2] [3]. This research represents the first comprehensive investigation of this compound's effects on adipocyte differentiation, revealing its potential as a prophylactic and therapeutic agent for obesity and related metabolic diseases. The study demonstrated that this compound effectively suppresses triglyceride synthesis and accumulation in a dose-dependent manner without exhibiting cytotoxicity toward 3T3-L1 cells at concentrations up to 100 μM [2] [3].
The anti-adipogenic activity of this compound operates through multiple interconnected molecular mechanisms targeting various stages of adipocyte differentiation:
Inhibition of Master Transcriptional Regulators: this compound significantly downregulates the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are the principal transcription factors governing adipocyte differentiation [1] [3]. Additionally, it suppresses sterol regulatory element-binding protein-1c (SREBP-1c), which normally enhances PPARγ activity, thereby further impeding the differentiation program.
Suppression of Lipogenic Factors: The compound inhibits the expression of key enzymes involved in lipid synthesis, including fatty acid synthase (FAS), fatty acid translocase (FAT/CD36), and acetyl-coenzyme A carboxylase (ACC) [1] [3]. These enzymes are critical for de novo fatty acid synthesis and lipid uptake, and their downregulation directly contributes to reduced lipid accumulation in adipocytes.
Modulation of MAPK Signaling Pathways: this compound interferes with the mitotic clonal expansion (MCE) stage of adipocyte differentiation by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-jun N-terminal kinase (JNK), and p38 [1] [3]. This early intervention disrupts the activation of initial differentiation transcription factors such as C/EBPβ and C/EBPδ, preventing the subsequent induction of PPARγ and C/EBPα.
The following diagram illustrates the key molecular targets of this compound in inhibiting adipocyte differentiation:
This multi-targeted mechanism positions this compound as a promising candidate for preventing and treating obesity through inhibition of both adipocyte proliferation and lipid accumulation.
This compound demonstrates significant anti-proliferative effects against diverse cancer cell types, including aggressive breast cancer models (triple-negative and inflammatory breast cancer), blood malignancies, and other solid tumors [4] [7] [8]. Research indicates that this compound exhibits cytotoxicity against both rapidly proliferating cancer cells and quiescent, slow-cycling cells, including cancer stem-like cells that are often responsible for tumor recurrence and chemoresistance [8].
The anti-cancer activities of this compound involve multiple coordinated mechanisms:
Induction of Cell Cycle Arrest: this compound induces G1 phase cell cycle arrest in cancer cells, preventing their progression through the cell cycle and limiting uncontrolled proliferation [4] [7].
Promotion of Apoptosis: The compound triggers programmed cell death through caspase 3/7 activation and PARP cleavage, key events in the apoptotic pathway [4] [7]. This effect is particularly pronounced in aggressive cancer cells that have developed resistance to conventional chemotherapeutic agents.
Inhibition of Key Survival Pathways: this compound suppresses the expression of critical survival proteins, including AKT1, AKT2, BCL-XL, Cyclin D1, and c-Myc [4] [7]. These molecules play pivotal roles in cell survival, proliferation, and apoptosis resistance.
Overcoming Chemoresistance: A particularly valuable property of this compound is its ability to reverse multiple drug resistance in cancer cells, including those overexpressing miR-378, which typically confers aggressive characteristics and treatment resistance [6]. This suggests its potential use in combination therapies or for treating recalcitrant cancers.
Anti-angiogenic Effects: this compound inhibits the proliferation of human umbilical vein endothelial cells (HUVECs), indicating anti-angiogenic properties that could compromise tumor vascularization and nutrient supply [5].
The following diagram summarizes the multi-faceted anti-cancer mechanisms of this compound:
Table 2: Anti-Cancer Efficacy of this compound Across Different Cancer Models
| Cancer Type | Experimental Model | Key Findings | Mechanistic Insights | Reference |
|---|---|---|---|---|
| Inflammatory Breast Cancer | IBC cell lines | Significant anti-proliferative effects | G1 cell cycle arrest, caspase 3/7 activation, PARP cleavage, inhibition of AKT1/AKT2, BCL-XL, Cyclin D1, c-Myc | [4] [7] |
| Leukemia/Lymphoma | HL-60 cells | LC₅₀: 3.5 μg/ml (2 days) | Induction of cytotoxicity in proliferating cells | [8] |
| Breast Cancer | MCF-7 cells | LC₅₀: 20 μg/ml (2-2.6 days) | Cytotoxicity against both proliferating and quiescent cells | [8] |
| Drug-Resistant Tumors | miR-378 transfected U87 cells | Overcame chemoresistance | Enhanced sensitivity to chemotherapeutic agents | [6] |
| Various Cancers | Multiple human tumor cell lines | Anti-proliferative and anti-angiogenic effects | Inhibition of tumor cell and HUVEC proliferation | [5] |
Beyond its anti-obesity and anti-cancer properties, this compound exhibits several other significant biological activities:
Anti-inflammatory Effects: The compound demonstrates notable anti-inflammatory properties, though the exact mechanisms remain to be fully elucidated [1] [3].
Antiviral Activity: this compound shows antiviral effects, particularly against HIV-1, contributing to the broad pharmacological profile of G. lucidum extracts [5].
Enhancement of Linoleic Acid Activity: Interestingly, this compound selectively enhances the inhibitory effect of linoleic acid on DNA polymerase β, but not on DNA polymerase α, suggesting a specific mechanism of action that could be exploited for selective therapeutic interventions [9] [10].
Effects on Quiescent Cells: this compound exhibits cytotoxicity against quiescent, slow-cycling cells by reducing "quiescence depth" through modulation of the Rb-E2F bistable switch, making it particularly effective against cancer stem-like cells that often resist conventional therapies [8].
The following protocol details the extraction and isolation of this compound from G. lucidum fruiting bodies [2] [3] [5]:
Initial Extraction:
Fractionation:
Purification:
Identification:
Cell Culture:
Treatment:
Assessment of Adipogenesis:
Cytotoxicity Testing:
Cell Proliferation Assays:
Cell Cycle Analysis:
Apoptosis Detection:
Migration and Invasion Assays:
Table 3: Quantitative Data on this compound Bioactivities
| Bioactivity | Experimental System | Effective Concentration | Key Parameters Measured | Reference |
|---|---|---|---|---|
| Anti-obesity | 3T3-L1 adipocytes | 10-100 μM (non-cytotoxic) | Lipid accumulation ↓, PPARγ ↓, C/EBPα ↓, SREBP-1c ↓, FAS ↓, FAT ↓, ACC ↓, MAPK phosphorylation ↓ | [1] [2] [3] |
| Anti-cancer (Lymphoma) | HL-60 cells | LC₅₀: 3.5 μg/ml (2 days) | Cell viability ↓, apoptosis ↑ | [8] |
| Anti-cancer (Breast) | MCF-7 cells | LC₅₀: 20 μg/ml (2-2.6 days) | Cell viability ↓, cytotoxicity in proliferating and quiescent cells | [8] |
| Anti-cancer (Breast) | MCF-10A cells | LC₅₀: 20 μg/ml (3-3.7 days) | Selective cytotoxicity (cancer vs. normal cells) | [8] |
| Anti-angiogenic | HUVEC cells | Varies by compound derivative | Inhibition of endothelial cell proliferation | [5] |
| Enzyme Inhibition | DNA polymerase β | 0.25 mM (with linoleic acid) | Selective enhancement of linoleic acid inhibition | [9] [10] |
Research on this compound has expanded to include the investigation of structure-activity relationships and the development of derivatives with improved pharmacological properties:
Natural Analogues: Multiple ergosterol derivatives have been isolated from G. lucidum, with varying biological activities depending on their structural modifications [5]. These include compounds with different oxidation patterns, side chain variations, and functional group substitutions.
Synthetic Derivatives: To overcome limitations such as poor solubility, researchers have synthesized this compound derivatives with enhanced properties. The This compound sulfonamide derivative has demonstrated superior potency against inflammatory breast cancer cells with an ample therapeutic index (TI > 10) compared to normal cells [4] [7].
Critical Functional Groups: The peroxide bridge between C-5 and C-8 appears crucial for biological activity, while modifications at the C-3 position (hydroxyl group) and in the side chain can modulate potency, selectivity, and physicochemical properties [5].
This compound from Ganoderma lucidum represents a promising multi-targeted therapeutic agent with demonstrated efficacy against obesity, cancer, and other pathological conditions. Its ability to modulate key signaling pathways, induce apoptosis in cancer cells, inhibit adipocyte differentiation, and overcome drug resistance highlights its potential for further development as a nutraceutical or pharmaceutical agent.
Future research should focus on:
The table below summarizes the key reassignments and confirmed NMR data for Ergosterol Peroxide, compiled from recent and historical correction studies.
| Data Type | Details and Corrections | Experimental Methods |
|---|---|---|
| Common Errors | Reassignment of 1D & 2D NMR data to correct "commonly published errors" in the literature [1]. | Systematic reassignment using 1D & 2D NMR [1]. |
| Proton (¹H-NMR) | Six methyl groups: two singlets (δ 0.83, 0.89) and four doublets (δ 0.82, 0.83, 0.91, 1.00). Olefinic protons at δ 6.25 and δ 6.52 (d, J = 8 Hz, H-6, H-7). Oxymethine signal at δ 3.98 (H-3) [2]. | 1H-NMR, 1H-1H COSY, HMQC, HMBC [2] [3] [4]. |
| Carbon (¹³C-NMR) | Key carbon signals: two oxygenated quaternary carbons (δ 79.4, C-5; δ 82.2, C-8). Disubstituted olefins (δ 130.8, C-7; δ 132.3, C-23; δ 135.2, C-6; δ 135.4, C-22) [2]. | 13C-NMR, DEPT (45°, 90°, 135°), HMBC [2] [3]. |
| 2D-NMR | Structures confirmed and assigned via HMBC and COSY correlations. These experiments confirmed the peroxy function at C-5/C-8 and the positions of double bonds [2]. | HMBC, 1H-1H COSY, HMQC [2] [3]. |
For researchers aiming to isolate and characterize this compound, the following workflow details a validated method.
Isolation and identification workflow for this compound [2].
The workflow can be executed with the following specific protocols:
This compound has demonstrated several promising biological activities, with some studies elucidating the initial mechanisms of action.
Documented bioactivities and antiproliferative mechanism of this compound. [2] [3]
The quantitative biological activity data is summarized in the table below.
| Bioactivity | Experimental Model / Assay | Key Findings / Potency |
|---|---|---|
| Antiproliferative Activity | Human colon cancer cells (LS180) and normal colon cells (CCD 841 CoTr) [2]. | Inhibited proliferation by altering mitochondrial activity and decreasing DNA synthesis; showed selectivity by not being toxic to normal colon cells in the same concentration range [2]. |
| Anticomplementary Activity | Classical pathway of the complement system [3] [5] [4]. | Showed very strong activity with an IC₅₀ of 5.0 μM. For comparison, ergosterol showed even greater potency in the same assay, with an IC₅₀ of 1.0 μM [3] [4]. |
| Other Documented Activities | Various in vitro studies [2]. | Potent antioxidant, anti-inflammatory, and inhibitory effects on other cancer cell lines [2]. |
This compound (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) is an oxysterol derivative of ergosterol that demonstrates significant bioactive properties including antitumor, immunomodulatory, anti-inflammatory, and antioxidant activities. This compound represents a therapeutic lead compound with particular relevance in anticancer drug development, as it has been shown to suppress tumor cell growth through multiple mechanisms including anti-angiogenesis, cytotoxicity, and induction of cell cycle arrest [1] [2]. This compound is classified as a sterol endoperoxide characterized by its unique 5α,8α-peroxy moiety (peroxide bridge), which is considered essential for its biological activity [1]. Unlike its precursor ergosterol, which shows minimal bioactivity against most cancer cells, this compound exhibits potent cytotoxic effects against various human cancer cell lines, including hepatic carcinoma (HepG2, SK-Hep1) and breast cancer (MCF-7) cells [1] [2].
The industrial production of this compound faces significant challenges due to its extremely low yield in natural fungal sources and the complexity of its chemical synthesis. Recent research has focused on optimizing production through fermentation parameters, genetic engineering, and chemical synthesis approaches to overcome these limitations [3]. This whitepaper provides a comprehensive technical overview of the this compound biosynthesis pathway, regulatory mechanisms, experimental optimization strategies, and therapeutic applications tailored for researchers, scientists, and drug development professionals working in natural product chemistry and pharmaceutical development.
The biosynthesis of this compound begins with the formation of its precursor, ergosterol, through a highly conserved metabolic pathway in fungi. This complex process involves more than 20 enzymatic steps and can be divided into three major modules that transform simple acetyl-CoA molecules into the final ergosterol product [4] [5].
Table 1: Key Enzymes in the Ergosterol Biosynthesis Pathway in Saccharomyces cerevisiae
| Gene | EC Number | Enzyme Function | Cellular Localization |
|---|---|---|---|
| ERG10 | EC:2.3.1.9 | Acetoacetyl-CoA thiolase | Vacuole |
| HMG1/2 | EC:1.1.1.34 | HMG-CoA reductase (rate-limiting) | Mitochondria |
| ERG11 | EC:1.14.13.70 | Lanosterol 14α-demethylase | ER membrane |
| ERG6 | EC:2.1.1.41 | Sterol C-24 methyltransferase | ER membrane |
| ERG3 | EC:1.3.3.- | C-5 sterol desaturase | ER membrane |
| ERG5 | EC:1.14.-.- | C-22 sterol desaturase | ER membrane |
| ERG4 | EC:1.3.1.71 | C-24(28) sterol reductase | ER membrane |
The mevalonate pathway (first module) begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase (ERG10). A third acetyl-CoA is then added by HMG-CoA synthase (ERG13) to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonate by HMG-CoA reductase (HMG1 and HMG2) - the major rate-limiting step in the entire pathway [4] [5]. This module is conserved across all eukaryotes and requires significant energy investment, with the biosynthesis of one ergosterol molecule consuming at least 24 molecules of ATP and 16 molecules of NADPH [4].
The second module involves the formation of farnesyl pyrophosphate from mevalonate through six consecutive reactions catalyzed by ERG12, ERG8, ERG19, IDI1, and ERG20 enzymes, primarily occurring in the vacuole [4]. Farnesyl pyrophosphate serves as a critical branching point, functioning as a precursor not only for ergosterol but also for ubiquinone, dolichol, heme, and prenylated proteins [5].
The third module (ergosterol biosynthesis proper) begins with the condensation of two farnesyl-PP molecules by squalene synthase (ERG9) to form squalene. Squalene is then converted to lanosterol through the sequential actions of squalene epoxidase (ERG1) and lanosterol synthase (ERG7). Lanosterol undergoes a series of demethylation, reduction, and desaturation reactions catalyzed by ERG11, ERG24, ERG25, ERG26, ERG27, ERG6, ERG2, ERG3, ERG5, and ERG4 to ultimately form ergosterol [4] [5]. Multiple steps in this late pathway require molecular oxygen as a substrate (ERG1, ERG11, ERG25, ERG3, ERG5) and iron as a cofactor, making ergosterol biosynthesis dependent on oxygen availability and iron homeostasis [5].
Figure 1: The complete biosynthesis pathway of this compound from acetyl-CoA, showing key enzymatic steps and the final photooxidation reaction that forms the characteristic peroxide bridge
The transformation of ergosterol into this compound occurs through a photooxidation reaction that introduces the characteristic peroxide bridge between carbons 5 and 8 of the sterol B-ring. This conversion can be achieved through both chemical synthesis and enzymatic processes in fungal systems, though the enzymatic pathway remains less characterized [1] [2].
The chemical synthesis of this compound is typically accomplished by treating natural ergosterol with oxygen in the presence of visible light and a photosensitive catalyst such as eosin Y [1] [2]. This process generates a singlet oxygen species that reacts with the conjugated diene system between C-5 and C-7 in ergosterol, forming an endoperoxide bridge between C-5 and C-8. This method provides an efficient alternative to extraction from natural fungal sources, where this compound is typically present in limited quantities insufficient for comprehensive biological studies [1].
The peroxide bridge represents the crucial pharmacophore responsible for this compound's biological activity. Natural ergosterol, which lacks this functional group, demonstrates no significant activity against most cancer cells, highlighting the importance of the endoperoxide moiety [1] [2]. The proposed mechanism of action involves hemolytic cleavage of the peroxide bridge in the reducing environment of cancer cells, which generates reactive oxygen species (ROS) that induce oxidative stress and mitochondrial dysfunction, ultimately leading to cancer cell death [1].
Significant efforts have been directed toward optimizing culture conditions and media composition to enhance this compound production in fungal fermentation systems. A recent study using Paecilomyces cicadae demonstrated that carbon source selection profoundly influences EP yield, with glycerol proving superior to monosaccharides (glucose, fructose) or disaccharides (maltose, sucrose) [3]. The maximum EP yield reached 219 μg/L with glycerol as the carbon source, attributed to its ability to increase saturated fatty acids in the cell membrane, reducing membrane fluidity and permeability, thereby blocking the secretion of ergosterol (the EP precursor) and promoting its conversion to EP [3].
Table 2: Optimization of Nutritional Constituents for this compound Production in Paecilomyces cicadae
| Factor | Optimal Condition | Yield (μg/L) | Impact on Production |
|---|---|---|---|
| Carbon Source | Glycerol | 219.0 | 5-fold increase vs. glucose |
| Nitrogen Source | Yeast powder | 68.5 | Rich in biotin, reduces membrane permeability |
| Inorganic Salts | ZnSO₄ | 62.2 | Enhances enzyme cofactors |
| Overall Optimized | Multi-factor optimization | 256.0 | 5-fold increase vs. non-optimized |
Regarding nitrogen sources, organic sources such as yeast powder and peptone significantly outperformed inorganic nitrogen sources for EP production. Yeast powder yielded the highest EP production (68.49 μg/L), likely due to its higher biotin content, which increases cell membrane density and reduces permeability, thereby preventing secretion of the EP precursor ergosterol and promoting its conversion to EP [3]. However, excessive biotin can impede the transport of substrates and metabolites, necessitating careful optimization of concentration.
Among inorganic salts, ZnSO₄ demonstrated the most significant positive effect on EP yield (62.23 μg/L), followed by MgSO₄ (38.85 μg/L) and KH₂PO₄ (32.21 μg/L) [3]. Through systematic optimization of these nutritional factors using uniform design and mathematical modeling, researchers achieved a 5-fold increase in EP yield (256 μg/L) compared to non-optimized conditions [3].
Metabolic engineering strategies offer promising avenues for enhancing this compound production through manipulation of the biosynthetic pathway. The transcriptional regulation of ERG genes represents a primary target for metabolic engineering, with sterol regulatory element-binding proteins (SREBPs) serving as key transcription factors that bind to sterol regulatory element DNA sequences [6]. In Saccharomyces cerevisiae, the sterol regulatory element (SRE)-binding proteins Upc2 and Ecm22, along with the heme-binding protein Hap1 and repressor factors Rox1 and Mot3, coordinate ERG gene expression in response to sterol levels and environmental conditions [5].
Multi-omics studies of Flammulina velutipes have revealed that gene expression patterns in the ergosterol biosynthesis pathway shift significantly during fruiting body development. Research showed that 13 genes (6 upregulated and 7 downregulated) were differentially expressed during the development from mycelia to young fruiting bodies, while only 1 gene was differentially expressed during the transition from young to mature fruiting bodies [6]. Conjoint analysis of transcriptomic and metabolomic data indicated that metabolites in the post-squalene pathway are most likely to be regulated, providing targets for future genetic engineering approaches [6].
Additional strategies include the manipulation of regulatory genes such as UPC2, which when mutated (G888A) can enhance sterol uptake and biosynthesis [7]. Similarly, modifications to ERG20 (K197G) and HMG2 (K6R) have been successfully employed to increase the production of terpenes and sterols [7]. The overexpression of various ERG genes has been shown to produce variable effects on stress tolerance and antifungal drug resistance, reflecting the complex regulation and pleiotropic nature of ergosterol biosynthesis [5].
The extraction and analysis of this compound requires specialized protocols to ensure accurate quantification and characterization. The extraction process typically begins with solvent-based isolation from fungal mycelia or fruiting bodies, followed by purification using chromatographic techniques. For analytical quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed, with this compound typically detected at wavelengths between 230-280 nm [7]. For enhanced specificity, reversed-phase liquid chromatography with positive-ion atmospheric pressure chemical ionization tandem mass spectrometry (LC/APCI/MS/MS) provides superior quantification and confirmation of this compound identity [7].
The quantitative analysis of ergosterol content in fungi reveals significant variation across species and growth conditions, typically ranging from 0.75 to 12.9 μg/g in soils and from 5 to 31 mg/g of fungal dry weight depending on species and growth conditions [7]. In Flammulina velutipes, the ergosterol content has been measured at approximately 35.5 mg/100 g wet weight or 68.0 mg/100 g dry weight [6]. The ratio of ergosterol to microbial biomass carbon serves as a valuable index of fungal biomass relative to total soil microbial biomass, allowing researchers to track shifts in microbial community structure in response to environmental changes [7].
Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action. Advanced chemical probes have been developed to track this compound distribution in living cells. One approach involves designing fluorescent conjugates of this compound with coumarin derivatives, creating probes such as 8d that exhibit ideal photophysical properties for live-cell imaging with excitation at 469.5 nm and emission at 404 nm (Stokes shift of 65.5 nm) [1] [2].
The experimental protocol for cellular localization typically involves incubating cancer cells (e.g., HepG2 or MCF-7) with the fluorescent probe (5-10 μM) for 2 hours, followed by co-staining with organelle-specific dyes such as Rhodamine 123 for mitochondria [1] [2]. Cells are then visualized using confocal laser scanning microscopy (e.g., Carl Zeiss 710M), with images captured at appropriate excitation/emission wavelengths (430-500 nm for blue fluorescence of coumarin probes; 488 nm excitation/515-530 nm emission for Rh123) [1] [2]. These studies have demonstrated that this compound-coumarin conjugates primarily localize and enrich in mitochondria, leading to significantly enhanced cytotoxicity compared to this compound alone [1] [2]. Alternative research using different this compound analogs has shown distribution across the cytosol with significant accumulation in the endoplasmic reticulum, suggesting multiple potential cellular targets [8].
This compound demonstrates promising anticancer activity through multiple mechanisms of action. Biological evaluation has shown that this compound conjugates exhibit potent cytotoxicity against various human cancer cell lines, with IC₅₀ values in the sub-micromolar to micromolar range [1] [2]. Specific conjugate 8d demonstrated particularly strong activity against human liver cancer cells (HepG2, SK-Hep1), with IC₅₀ values of 6.60 μM for HepG2, representing significantly enhanced cytotoxicity compared to this compound alone [1] [2].
Table 3: Cytotoxicity of this compound Conjugates Against Human Cancer Cell Lines (IC₅₀, μM)
| Compound | HepG2 | SK-Hep1 | MCF-7 | Notes |
|---|---|---|---|---|
| 8a | 12.34 ± 0.49 | 10 | - | Shorter linker |
| 8b | <10 | - | - | Intermediate linker |
| 8c | <10 | ~6.60 | - | Longer linker (γ-aminobutyric acid) |
| 8d | 6.60 | - | - | Piperazine linker |
| This compound | >50 | >50 | >50 | Minimal activity alone |
| Cisplatin (control) | Varies | Varies | Varies | Positive control |
The molecular mechanisms underlying these anticancer effects are multifaceted. Treatment with this compound conjugates has been shown to suppress tumor cell colony formation, invasion, and migration; induce G2/M phase arrest in HepG2 cells; and significantly increase intracellular ROS levels [1] [2]. Previous research has also demonstrated that this compound can inhibit forkhead-box O3 transcription factor (Foxo3a) functions by inhibiting phosphorylated protein kinase (pAKT) to induce tumor cell death [1] [2]. The mitochondrial targeting capability of these conjugates enhances their cytotoxicity by promoting ROS-induced mitochondrial dysfunction, an effective strategy in cancer therapy [1] [2].
The structure-activity relationship (SAR) of this compound derivatives provides valuable insights for medicinal chemistry optimization. Research has demonstrated that the peroxide bridge is essential for biological activity, as natural ergosterol lacking this moiety shows no significant activity against most cancer cells [1] [2]. The importance of this functional group is further supported by the proposed mechanism involving hemolytic cleavage of the peroxide bridge in reducing environments, generating cytotoxic reactive oxygen species [1].
The nature of the linker group between this compound and targeting moieties significantly influences biological activity. Studies of coumarin-ergosterol peroxide conjugates revealed that compounds with longer linkers (such as 8c with γ-aminobutyric acid) demonstrated approximately twofold improved potency against tested cancer cells compared to those with shorter linkers (8a) [1] [2]. Additionally, conjugate 8d featuring a piperazine linker exhibited particularly strong cytotoxicity against human liver cancer cells [1] [2]. These findings indicate that the spatial separation between the this compound moiety and targeting components significantly enhances anticancer activity, likely by improving orientation and interaction with cellular targets.
The biosynthesis of this compound is tightly regulated through multiple overlapping mechanisms that respond to both intracellular sterol levels and environmental conditions. In Saccharomyces cerevisiae, this regulation is primarily mediated by transcriptional control of ERG genes through the sterol regulatory element (SRE)-binding proteins Upc2 and Ecm22, which activate transcription in response to sterol depletion [5]. Additional regulation is provided by the heme-binding protein Hap1 and repressor factors Rox1 and Mot3, which coordinate ERG gene expression with oxygen availability and heme levels [5].
Environmental factors significantly influence this compound biosynthesis, with oxygen availability particularly critical as it serves as an essential substrate for multiple enzymes in the pathway (ERG1, ERG11, ERG25, ERG3, ERG5) [5]. Similarly, iron homeostasis affects ergosterol biosynthesis as heme (whose synthesis requires iron) associates with ERG11 and ERG5 as a cofactor, and with ERG25 and ERG3 as a cytochrome b5 cofactor [5]. These dependencies explain the observed reduction in ergosterol production under hypoxic conditions or iron deficiency.
Recent research has revealed that the complexity of sterol biosynthesis pathways may have evolved to balance lipid interactions required for proper membrane domain formation and organization [9]. This represents a revision to the long-standing Bloch hypothesis regarding sterol metabolism evolution and suggests that the lengthy transformation from lanosterol to ergosterol (and subsequently this compound) allows fungi to fine-tune membrane properties for optimal function under varying environmental conditions [9].
Future perspectives for this compound research include enhanced metabolic engineering strategies based on improved understanding of transcriptional regulation, development of advanced analogs with optimized pharmacological properties based on structure-activity relationship studies, and exploration of combination therapies that leverage the multiple mechanisms of action of this compound against cancer cells. Additionally, optimization of fermentation processes using structured kinetic models (Monod model, Andrews model, Contois model, and Aibe model) shows promise for scaling up production to support further pharmaceutical development [3].
The table below summarizes the core differences between Ergosterol and Ergosterol Peroxide for a quick overview.
| Feature | Ergosterol | This compound |
|---|---|---|
| Chemical Structure | Primary fungal sterol with a typical sterol nucleus and side chain [1]. | Ergosterol derivative with a unique 5α,8α-endoperoxide bridge [2]. |
| Primary Biological Role | Essential, bulk component of the fungal cell membrane; regulates membrane fluidity, permeability, and activity of membrane-bound enzymes [1]. | Specialized bioactive metabolite; not a major structural membrane component [3]. |
| Reported Bioactivities | - "Fungal hormone" for growth [1]
This compound exerts anti-cancer effects through multiple signaling pathways. The following diagram illustrates the key mechanisms identified in ovarian cancer (HGSOC & LGSOC) cells [4].
This compound inhibits cancer proliferation and angiogenesis via β-catenin and STAT3 pathways [4].
The anti-inflammatory effect of both sterols involves inhibition of key signaling pathways, as demonstrated in LPS-stimulated RAW264.7 macrophage-like cells [3].
Ergosterol and this compound inhibit inflammation by blocking MAPK, NF-κB, and C/EBPβ pathways [3].
For researchers looking to validate or build upon these findings, here are the detailed methodologies from key studies.
This method is used to assess the suppression of LPS-induced inflammation, as performed in [3].
This method is used to determine IC₅₀ values and growth inhibition, as performed in [2] [4].
This synthetic protocol enhances this compound's mitochondrial targeting and cytotoxicity [2].
This compound (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) is an oxidized sterol derivative belonging to the class of sterol 5α,8α-endoperoxides characterized by a unique peroxide bridge between carbons 5 and 8. This compound is systematically identified as a metabolic product of ergosterol oxidation and is found distributed across numerous fungal species, including edible and medicinal mushrooms. The compound's structure consists of the characteristic steroid ring system with additional modifications: a 3β-hydroxyl group, conjugated diene system between C6-C7, and trans double bond at C22-C23 in the side chain, with the distinctive 5α,8α-peroxide bridge being essential for its biological activities [1] [2].
The biosynthetic origin of this compound in mushrooms occurs through both enzymatic and photochemical pathways. In the enzymatic route, ergosterol undergoes oxidation catalyzed by enzymes in the presence of hydrogen peroxide, while the photochemical pathway involves photosensitized oxidation of ergosterol when exposed to light in the presence of oxygen [2]. This dual origin has important implications for extraction protocols, as highlighted in a seminal Nature paper which demonstrated that this compound may form as an extraction artifact when fungal extracts are exposed to daylight for extended periods [3]. The study revealed that while this compound was detected in extracts of Piptoporus betulinus and Daedalea quercina that had been exposed to daylight for several days, it was absent in fresh extracts, underscoring the importance of controlled light conditions during extraction to distinguish between natural metabolite and artifact [3].
The research interest in this compound has substantially increased due to its diverse bioactivities and potential therapeutic applications. This oxidized sterol exhibits a remarkable range of biological effects, including antitumor properties demonstrated through cytotoxicity against various cancer cell lines, anti-inflammatory activity via suppression of pro-inflammatory cytokines and transcription factors, immunomodulatory effects, and recently discovered anti-obesity potential through inhibition of adipocyte differentiation [4] [5] [2]. The peroxide bridge (5α,8α-endoperoxide moiety) has been identified as the crucial pharmacophore responsible for its biological activities, with studies showing that natural ergosterol lacking this functional group demonstrates significantly reduced bioactivity [1].
The therapeutic potential of this compound is particularly promising in oncology research, where it has demonstrated cytotoxic effects against multiple human cancer cell lines, including hepatic carcinoma (HepG2), breast cancer (MCF-7), and colorectal adenocarcinoma (HT29) cells [1] [4]. Recent investigations have also revealed its anti-obesity effects through inhibition of adipocyte differentiation in 3T3-L1 cells, suggesting potential applications in managing metabolic diseases [5]. Furthermore, this compound has shown anti-inflammatory properties by suppressing LPS-induced inflammatory responses in RAW264.7 macrophages through inhibition of NF-κB and C/EBPβ transcriptional activities and phosphorylation of MAPKs [4]. These diverse biological activities make this compound a compelling target for pharmaceutical development and functional food applications.
The selection of appropriate extraction solvents is critical for efficient recovery of this compound from mushroom material. Based on comparative studies, chloroform-based extraction has demonstrated superior performance in extracting ergosterol and its peroxide derivative from fungal biomass. A comprehensive 2023 study systematically compared four different extraction protocols and found that chloroform-based extraction consistently yielded higher concentrations of ergosterol (and by extension this compound) from both root and growth substrate samples [6]. Specifically, the chloroform method extracted between 80-92% more ergosterol compared to methanol hydroxide extractions without cyclohexane [6]. This method also offers practical advantages, including reduced processing time and decreased user exposure to hazardous chemicals compared to other extraction procedures [6].
The mechanism of extraction efficiency varies by solvent system. Chloroform-methanol mixtures (2:1 v/v) effectively penetrate cellular membranes and solubilize sterol compounds due to their balanced polarity, facilitating efficient extraction of both ergosterol and this compound [6]. In contrast, alkaline methanol extraction (10% KOH in methanol) may cause degradation of the peroxide bridge under strongly basic conditions, potentially reducing this compound yields [6]. Cyclohexane-based extraction, while effective, presents greater safety concerns due to the hazardous nature of cyclohexane and requires additional safety measures, making it less desirable despite reasonable extraction efficiency [6].
Table 1: Comparison of Extraction Solvent Systems for this compound
| Solvent System | Extraction Efficiency | Processing Time | Safety Considerations | Best Applications |
|---|---|---|---|---|
| Chloroform-Methanol (2:1) | High (80-92% better than MeOH) | Short (18h incubation + 50min processing) | Moderate hazard | High-yield extraction for research |
| Cyclohexane with KOH-MeOH | Moderate to High | Long (2h heating + extended processing) | High hazard, requires special precautions | Established reference method |
| Methanol Hydroxide (10% KOH) | Low (80-92% reduction vs chloroform) | Moderate (45min processing) | Corrosive hazard | Selective extraction where degradation is acceptable |
| Methanol alone | Low to Moderate | Short (60min processing) | Low to moderate hazard | Rapid screening where yield is secondary |
Beyond conventional solvent extraction, several advanced techniques have been developed to improve efficiency and yield of this compound extraction. Ultrasonic-assisted extraction (UAE) has emerged as a highly effective method, utilizing ultrasonic energy to disrupt cell walls and enhance solvent penetration into mushroom tissue. In a comprehensive analysis of 21 edible and 9 medicinal mushroom species, UAE with ethanol as solvent demonstrated excellent extraction efficiency, with yields ranging from 3.29% for Leccinum scabrum to 54% for Armillaria mellea [2]. The efficiency of UAE stems from acoustic cavitation, which generates microscopic bubbles that implode near cell walls, creating shock waves that disrupt structural integrity and facilitate release of intracellular compounds including this compound [2].
For large-scale purification, high-speed countercurrent chromatography (HSCCC) has proven highly effective for isolation of this compound from complex mushroom extracts. A recent study successfully isolated this compound from the edible and medicinal ascomycete mushroom Xylaria striata using HSCCC with a solvent system of n-hexane-ethyl acetate-ethanol-water (3:1:2:0.8, v/v) [7]. This technique achieved impressive purity levels of 97% for this compound through continuous liquid-liquid partitioning, which eliminates irreversible adsorption losses associated with solid stationary phases in conventional chromatography [7]. The optimal parameters included a rotation speed of 850 rpm (forward) and a flow rate of the lower phase at 3 mL/min, enabling preparation of several hundred milligrams of high-purity compound per run within hours [7].
Table 2: Advanced Extraction and Purification Techniques for this compound
| Technique | Principles | Advantages | Limitations | Typical Yield/Purity |
|---|---|---|---|---|
| Ultrasonic-Assisted Extraction (UAE) | Cell disruption via acoustic cavitation | Reduced extraction time, improved efficiency, simple operation | Potential degradation of sensitive compounds, equipment cost | Extraction yields 3.29-54% depending on species [2] |
| High-Speed Countercurrent Chromatography (HSCCC) | Continuous liquid-liquid partitioning | No irreversible adsorption, high capacity, excellent recovery | Solvent system optimization required, specialized equipment | Purity up to 97%, milligram to gram scale [7] |
| Non-discriminating Flash Pyrolysis-GC/MS | Thermal desorption with minimal decomposition | Minimal sample preparation, rapid analysis | Qualitative to semi-quantitative, specialized equipment | Detection limit 1.5 ppb for ergosterol [8] |
| Solid Phase Microextraction (SPME) | Sorption followed by thermal desorption | Solvent-free, fast, amenable to automation | Limited quantitative accuracy, matrix effects | LOD 1.5 ppb, LOQ 3 ppb-90 ppm [9] |
Advanced chromatographic techniques coupled with sensitive detection methods are essential for accurate quantification of this compound in complex mushroom extracts. Ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has emerged as the gold standard for analysis, with recent studies demonstrating superior performance of atmospheric pressure photoionization (APPI) compared to atmospheric pressure chemical ionization (APCI) for this application [2]. The UHPLC-APPI-MS/MS method provides significant advantages in analytical signal intensity, resulting in improved sensitivity and accuracy for quantification of both ergosterol and this compound across different mushroom species [2]. This method successfully quantified varying concentrations of this compound in medicinal mushrooms, revealing significant interspecies differences that highlight the importance of species selection for extraction purposes.
For rapid screening of fungal contamination or biomass estimation, non-discriminating flash pyrolysis coupled to GC/MS (Py-GC/MS) offers an alternative approach with minimal sample preparation. This technique enables direct analysis of ergosterol (as a precursor to this compound) in various matrices including moldy bread, indoor dust, and infected plant materials by liberating intact ergosterol through controlled thermal desorption rather than complete pyrolysis [8]. The method has demonstrated sufficient sensitivity for ergosterol detection despite the complex matrices, making it valuable for rapid assessment of fungal biomass which can correlate with this compound potential [8]. Another innovative approach is automated on-fiber derivatization headspace extraction-SPME-GC/MS, which achieves remarkably low detection limits of 1.5 ppb and a quantitation range of 3 ppb to 90 ppm for ergosterol analysis in soil samples [9]. This method incorporates saponification followed by SPME with on-fiber derivatization, providing excellent precision with RSD ≤ 2.2% when using MS selected ion monitoring [9].
Following extraction, purification of this compound typically employs chromatographic techniques, with silica gel column chromatography being the most common initial purification step [4] [5]. Final purification often utilizes reversed-phase high-performance liquid chromatography (HPLC) with C18 columns and methanol or acetonitrile-water mobile phases to achieve high purity this compound suitable for biological testing [4]. As mentioned previously, HSCCC has also emerged as a highly effective purification technique, capable of providing this compound with 97% purity from crude mushroom extracts [7].
Structural characterization of purified this compound relies heavily on spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Comprehensive 1H-NMR and 13C-NMR data have been reported for this compound, with characteristic signals including: 1H-NMR (CDCl3, 300 MHz): δ 0.81 (3H, s, H-18), 0.82 (3H, d, J = 4.5 Hz, H-26), 0.83 (3H, s, H-27), 0.88 (3H, s, H-19), 0.90 (3H, d, J = 6.6 Hz, H-28), 0.99 (3H, d, J = 6.6 Hz, H-21), 3.96 (1H, m, H-3), 5.13 (1H, dd, J = 8.1, 15 Hz, H-22), 5.21 (1H, dd, J = 7.5 Hz, 15.36 Hz H-23), 6.24 (1H, d, J = 8.4 Hz, H-6), 6.51 (1H, d, J = 8.4 Hz, H-7); 13C-NMR (75 MHz, CDCl3): δ 12.84 (C-18), 17.53 (C-28), 18.15 (C-19), 19.61 (C-27), 19.92 (C-26), 20.60 (C-15), 20.85 (C-21) [5]. Additional confirmation typically involves comparison with authentic standards via thin-layer chromatography (TLC), where this compound exhibits an RF value of 0.23 using 1% methanol in chloroform as eluent, and develops a characteristic dark green color after spraying with coric ammonium nitrate and heating at 100°C [3].
Protocol 1: Chloroform-Methanol Extraction (Recommended Method)
Protocol 2: Ethanol Ultrasonic-Assisted Extraction for Large Scale
Protocol 3: Semi-Synthesis from Ergosterol
The following workflow diagram illustrates the key decision points in selecting an appropriate extraction method based on research objectives:
Decision workflow for this compound extraction methods
Safety protocols are paramount when extracting this compound due to the hazardous nature of preferred solvents. Chloroform requires use in well-ventilated areas or fume hoods with appropriate personal protective equipment including nitrile gloves and safety goggles [6]. Methanol hydroxide extraction poses corrosion risks and should be handled with chemical-resistant gloves and face protection [6]. Cyclohexane presents significant inhalation hazards and requires additional respiratory protection in addition to standard safety measures [6].
Quality control measures should include the use of internal standards such as deuterated ergosterol when available, and analysis in amber vials to prevent photo-degradation of the peroxide bridge [3] [2]. It is essential to include both positive controls (authentic this compound standard) and negative controls (extraction blanks) in each analysis batch to ensure method validity [2]. For quantitative analysis, standard addition methods are recommended for complex matrices to account for matrix effects that may influence analytical accuracy [9].
Artifact prevention requires strict light control during extraction and analysis. As demonstrated in early research, ergosterol can photo-oxidize to this compound when extracts are exposed to daylight [3]. Therefore, all extraction and purification steps should be conducted under yellow or red light when possible, or in low-light conditions, and extracts should be stored in amber glassware under inert atmosphere at -20°C for long-term preservation [3] [2].
This compound demonstrates multifaceted anticancer activity through diverse molecular mechanisms. In human colorectal adenocarcinoma HT29 cells, this compound exhibits cytostatic effects by increasing intracellular reactive oxygen species (ROS) and inducing the expression of oxidative stress-inducible genes, including the cyclin-dependent kinase inhibitor CDKN1A (p21) [4]. This results in cell cycle arrest and suppression of STAT1 and interferon-inducible genes, disrupting critical signaling pathways in cancer progression [4]. The compound's pro-oxidant activity stems from hemolytic cleavage of the peroxide bridge in the reducing environment of cancer cells, generating ROS that induce mitochondrial dysfunction and apoptosis [1].
In hepatic carcinoma models, this compound and its synthetic conjugates demonstrate potent cytotoxicity against HepG2 and SK-Hep1 cells, with IC50 values in the sub-micromolar to low micromolar range [1]. The strategic design of This compound-coumarin conjugates has enhanced cytotoxicity through mitochondrial targeting, where these conjugates localize and enrich primarily in mitochondria, leading to significantly enhanced cytotoxicity over native this compound [1]. These conjugates suppress cell colony formation, invasion, and migration while inducing G2/M phase arrest in HepG2 cells [1]. The molecular pathways involved include inhibition of phosphorylated AKT (pAKT), which subsequently inhibits the Foxo3a transcription factor, ultimately inducing tumor cell death [1].
The anti-inflammatory properties of this compound have been elucidated in RAW264.7 macrophage models, where it suppresses LPS-induced TNF-α secretion and IL-1α/β expression [4]. This anti-inflammatory activity occurs through dual mechanisms: inhibition of NF-κB and C/EBPβ DNA-binding activity, and suppression of MAPK phosphorylation (p38, JNK, and ERK) [4]. Additionally, this compound downregulates the expression of low-density lipoprotein receptor (LDLR) and HMG-CoA reductase (HMGCR), key regulators of cholesterol metabolism and inflammation [4]. Comparable studies show that ergosterol itself also suppresses LPS-induced inflammatory responses, though generally with reduced potency compared to the peroxide derivative [4].
Recent investigations have revealed anti-obesity effects of this compound through inhibition of adipocyte differentiation in 3T3-L1 cells [5]. The compound significantly inhibits lipid droplet synthesis and expression of key transcription factors driving adipogenesis, including PPARγ and C/EBPα [5]. This compound also suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), which promotes PPARγ activity, and downregulates lipogenic factors such as fatty acid synthase (FAS), fatty acid translocase (FAT), and acetyl-coenzyme A carboxylase (ACC) [5]. Furthermore, it inhibits phosphorylation of MAPKs (ERK, JNK, p38) involved in cell proliferation and activation of early differentiation transcription factors during the mitotic clonal expansion stage of adipogenesis [5]. These multifaceted actions position this compound as a potential prophylactic and therapeutic agent for obesity and related metabolic diseases.
The following diagram illustrates the major molecular mechanisms through which this compound exerts its biological activities:
Molecular mechanisms of this compound bioactivity
Maximizing extraction efficiency of this compound requires consideration of several key parameters beyond solvent selection. The developmental stage of mushroom material significantly impacts this compound content, as the compound concentration varies with fungal age, growth phase, and sporulation status [8]. Similarly, growth conditions including media composition, pH, and temperature influence biosynthetic pathways and should be standardized for reproducible extractions [8]. While clear trends relating these factors to this compound yield remain incompletely characterized, controlling and documenting these parameters is essential for method reproducibility [8].
Extraction time and temperature require careful optimization to balance efficiency against compound stability. Excessive temperatures or prolonged extraction times may degrade the peroxide bridge, reducing yields despite improved extraction efficiency [6]. The recommended chloroform-methanol method utilizes room temperature incubation (18 hours) followed by mild heating (50°C during sonication) to preserve compound integrity while maintaining efficiency [6]. For ultrasonic-assisted extraction, optimal parameters include 50-60°C for 30-60 minutes, providing a compromise between extraction efficiency and compound stability [2].
Species selection critically influences this compound yields, with substantial variation observed among different mushroom species. Comprehensive screening of mushroom species revealed that Ganoderma lucidum and Armillaria mellea contain particularly high concentrations of this compound, making them preferred sources for extraction [2]. The ratio of ergosterol to this compound also varies significantly between species, reflecting differences in oxidative metabolism and environmental conditions [2]. Researchers should therefore select species based on their specific research objectives—whether to maximize yield or to study natural variation in this compound content.
The potential for artifact formation during extraction represents a critical methodological consideration. The seminal Nature paper by Adam et al. demonstrated that this compound could form as an extraction artifact when fungal extracts were exposed to daylight [3]. This occurs through photochemical oxidation of ergosterol, which contains conjugated double bonds that act as photosensitizers, generating singlet oxygen that reacts with ergosterol to form the peroxide derivative [3]. To distinguish between naturally occurring this compound and extraction artifacts, researchers should implement light-controlled extractions conducted under red or yellow light, or in complete darkness [3]. Additionally, comparison of fresh extracts (immediately processed after collection) with extracts exposed to light provides a control for artifact formation [3].
Method validation should include determination of extraction efficiency through spike-recovery experiments, where known quantities of authentic this compound standard are added to pre-extracted mushroom material and subjected to the extraction protocol [2] [9]. Recovery rates should exceed 80% for considered acceptable, with precision (RSD) preferably below 5% for replicate extractions [9]. For quantitative analyses, standard addition methods are particularly valuable for compensating matrix effects in complex mushroom extracts [9]. The use of stable isotope-labeled internal standards (when available) further improves quantitative accuracy by correcting for losses during sample preparation and analysis [2].
This compound (EP) is a naturally occurring oxysterol derivative widely distributed across fungal species, including medicinal mushrooms such as Ganoderma lucidum and Hygrophoropsis aurantiaca. This steroidal compound possesses a distinctive 5α,8α-epidioxy bridge in its B-ring, contributing to its diverse biological activities. With the chemical name (22E)-ergosta-6,22-diene-5α,8α-peroxide-3β-ol and molecular formula C₂₈H₄₄O₃, EP has garnered significant research interest due to its potent anticancer, antiviral, and immunomodulatory properties while demonstrating selective toxicity against cancer cells with minimal effects on normal cells. The compound serves as a promising lead compound for pharmaceutical development, particularly for aggressive cancer subtypes like triple-negative breast cancer and various viral infections. [1] [2] [3]
The structural elucidation of this compound relies heavily on comprehensive spectroscopic analysis, including NMR, MS, and other complementary techniques that provide definitive evidence for its characteristic epidioxy bridge and overall steroidal architecture.
NMR analysis provides detailed information about the carbon and hydrogen environments in this compound, with key characteristic signals confirming the presence of the distinctive 5α,8α-epidioxy bridge and the ergosta-6,22-diene skeleton. The complete NMR assignment has been established through 1D and 2D NMR experiments, including ¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, and HMBC. [1]
Table 1: Key ¹H-NMR Chemical Shifts for this compound (400-500 MHz, CDCl₃) [1]
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | Correlation |
|---|---|---|---|
| H-3 | 3.98 | m | C-3 |
| H-6 | 6.25 | d (8.0) | C-6, C-7, C-8 |
| H-7 | 6.52 | d (8.0) | C-6, C-7, C-8 |
| H-22 | 5.20 | dd (15.4, 7.8) | C-22, C-23 |
| H-23 | 5.23 | dd (15.4, 7.8) | C-22, C-23 |
| CH₃-18 | 0.89 | s | C-18 |
| CH₃-19 | 0.83 | s | C-19 |
| CH₃-21 | 1.00 | d (6.7) | C-21 |
| CH₃-26 | 0.91 | d (6.8) | C-26 |
| CH₃-27 | 0.82 | d (6.8) | C-27 |
| CH₃-28 | 0.83 | d (6.6) | C-28 |
Table 2: Key ¹³C-NMR Chemical Shifts for this compound (100-125 MHz, CDCl₃) [1]
| Carbon Position | Chemical Shift (δ, ppm) | DEPT | Group |
|---|---|---|---|
| C-3 | 66.4 | CH | Secondary alcohol |
| C-5 | 82.2 | C | Peroxide |
| C-6 | 135.4 | CH | Olefinic |
| C-7 | 130.8 | CH | Olefinic |
| C-8 | 79.4 | C | Peroxide |
| C-22 | 135.2 | CH | Olefinic |
| C-23 | 132.3 | CH | Olefinic |
| C-18 | 17.6 | CH₃ | Methyl |
| C-19 | 16.8 | CH₃ | Methyl |
| C-21 | 21.2 | CH₃ | Methyl |
| C-26 | 19.8 | CH₃ | Methyl |
| C-27 | 19.9 | CH₃ | Methyl |
| C-28 | 17.6 | CH₃ | Methyl |
The HMBC correlations provide crucial structural connectivity, with key long-range couplings observed between H-3/C-2,C-4; H-6/C-5,C-8,C-10; H-7/C-5,C-8,C-9; and H-22/H-23 confirming the conjugated diene system in the side chain. The epidioxy functionality is further confirmed by the characteristic chemical shifts of C-5 (δ 82.2 ppm) and C-8 (δ 79.4 ppm) in the ¹³C-NMR spectrum, which are significantly downfield compared to typical steroid carbons. [1]
Mass spectrometric analysis provides confirmation of the molecular formula and fragmentation patterns characteristic of this compound. The Electron Impact Mass Spectrometry (EI-MS) shows a molecular ion peak at m/z 428 [M]⁺, with key fragment ions at m/z 396 [M - O₂]⁺, m/z 363 [M - (O₂ + CH₃ + H₂O)]⁺, and m/z 337 [M - (O₂ + C₃H₅ + H₂O)]⁺. The loss of molecular oxygen (32 Da) is particularly characteristic of the epidioxy functionality. [1]
For LC-MS/MS analysis, which offers superior sensitivity for quantitative analysis, the parent ion undergoes collision-induced dissociation to produce characteristic fragment patterns. In positive ion mode, the transition of m/z 429.4 → 301.3 is typically monitored for quantification, with the fragment at m/z 301.3 corresponding to the steroidal nucleus after side chain cleavage. [4]
Additional spectroscopic techniques provide complementary structural information:
The extraction and isolation of this compound from fungal sources typically follows a standardized protocol with modifications based on the specific fungal matrix. The general workflow begins with dried fungal material that undergoes sequential solvent extraction, most commonly using ethanol, methanol, or n-hexane through reflux or maceration techniques. The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, typically yielding a non-polar fraction enriched with steroidal compounds. Further purification is achieved through chromatographic techniques, primarily silica gel column chromatography with gradient elution (e.g., petroleum ether:ethyl acetate or dichloromethane:methanol systems), followed by Sephadex LH-20 chromatography or preparative thin-layer chromatography (TLC) for final purification. [1] [6] [4]
A specific TLC method for this compound identification has been developed using Silica Gel G plates with a toluene/ethyl acetate (3:1 v/v) solvent system, which provides excellent separation of this compound (Rf ~0.3-0.4) from related sterols like ergosterol (Rf ~0.5-0.6). This method offers a rapid, cost-effective qualitative analysis for initial screening of fungal extracts before more advanced quantitative analysis. [1]
For precise quantification of this compound in complex matrices, a sensitive and specific LC-MS/MS method has been developed and validated. The method employs reverse-phase chromatography with an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm particle size) maintained at 40°C. The mobile phase consists of water (A) and methanol (B) with a gradient elution from 80% to 95% B over 8 minutes, at a flow rate of 0.3 mL/min. Detection is performed using tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode, monitoring the specific transition m/z 429.4 → 301.3 for this compound. [4]
This method demonstrates excellent analytical performance with a linear range of 10-500 ng/mL (r² > 0.999), precision (RSD < 10%), and accuracy (85-115% recovery). The limit of detection (LOD) and limit of quantification (LOQ) are reported as 5 ng/mL and 10 ng/mL, respectively, making it suitable for quantifying trace amounts of this compound in fungal mycelium and other biological samples. [4]
Figure 1: Experimental workflow for extraction, isolation, and analysis of this compound from fungal sources
This compound demonstrates potent anticancer activity against various cancer cell lines, with particular efficacy against triple-negative breast cancer (TNBC), lung adenocarcinoma, and colon cancer. The compound exerts its effects through multiple interconnected mechanisms, primarily involving reactive oxygen species (ROS) induction, mitochondrial dysfunction, and apoptosis activation. [7] [2]
In TNBC models (MDA-MB-231 and SUM-149 cells), EP treatment significantly reduces mitochondrial membrane potential (ΔΨm), as confirmed by both TMRM and JC-1 assays. This mitochondrial depolarization triggers a cascade of events including disruption of oxidative phosphorylation, decreased ATP production, and activation of caspase-dependent apoptosis. The selectivity of EP for cancer cells over normal cells is attributed to the inherently higher mitochondrial membrane potential in cancer cells, making them more vulnerable to EP-induced mitochondrial disruption. [2]
In lung adenocarcinoma A549 cells, EP induces ROS-dependent apoptosis through mitochondrial damage, characterized by cytochrome c release, caspase-3 activation, and DNA fragmentation. Additionally, EP stimulates ROS-dependent autophagy in these cells, which initially serves as a protective mechanism but ultimately contributes to cell death when sustained. The compound also demonstrates anti-metastatic potential by reducing NLRP3 inflammasome activity and inhibiting cancer cell migration. [7]
Table 3: Antiproliferative Activity of this compound Against Cancer Cell Lines [8] [7] [2]
| Cell Line | Cancer Type | IC₅₀ Value | Mechanism |
|---|---|---|---|
| MDA-MB-231 | Triple-negative breast cancer | 3.20-18 μM | GLS1 inhibition, ROS induction, apoptosis |
| SUM-149 | Inflammatory breast cancer | 6 μM | Mitochondrial dysfunction, apoptosis |
| A549 | Lung adenocarcinoma | 23 μM | ROS-dependent apoptosis, autophagy |
| LS180 | Human colon cancer | 20.8 μM | Decreased DNA synthesis, mitochondrial damage |
| MCF-7 | Breast cancer | 8.03-48 μM | Caspase activation, apoptosis |
| HepG2 | Hepatocellular carcinoma | 8.89-18 μM | Not fully elucidated |
Figure 2: Signaling pathways of this compound-induced apoptosis in cancer cells
This compound demonstrates significant antiviral efficacy against porcine deltacoronavirus (PDCoV) in both in vitro and in vivo models. In piglet studies, EP administration at 2.5 mg/kg body weight significantly reduced viral shedding in feces, alleviated diarrhea, and decreased viral load in intestinal tissues. The compound exhibited immunomodulatory effects by suppressing PDCoV-induced pro-inflammatory cytokines through inhibition of the IκBα/NF-κB p65 pathway while simultaneously upregulating interferon-I (IFN-I) expression. [6]
Additionally, EP treatment preserved intestinal barrier integrity during viral infection by enhancing the expression of tight junction proteins (claudin-1, occludin, and ZO-1) and reducing virus-induced apoptosis of intestinal epithelial cells. The antiviral mechanism also involves modulation of the p38/MAPK signaling pathway, as p38 knockdown inhibited PDCoV replication and alleviated virus-induced apoptosis, suggesting EP mediates its effects through this pathway. [6]
This compound functions as a novel glutaminase 1 (GLS1) inhibitor with an IC₅₀ value of 3.77 μM for its optimized derivative compound 3g. GLS1 is a key metabolic enzyme in the glutamine hydrolysis pathway, which is crucial for cancer cell biosynthesis and energy production. By inhibiting GLS1, EP reduces cellular glutamate levels, blocks glutamine utilization, and triggers ROS-mediated apoptosis in cancer cells, particularly in triple-negative breast cancer models. [8]
Beyond its anticancer and antiviral properties, EP exhibits immunosuppressive activities against concanavalin A- and lipopolysaccharide-induced proliferation of T and B lymphocytes, suggesting potential applications in autoimmune disorders and transplantation medicine. The compound also demonstrates anti-inflammatory effects by inhibiting 12-O-tetradecanoylphorbol-13-acetate-induced inflammatory ear edema and showing selective activity against phospholipase A2 enzymes. [6] [5]
This compound demonstrates promising in vivo efficacy in multiple animal models. In breast cancer models, EP administration at 50 mg/kg showed remarkable therapeutic effects with no apparent toxicity. Similarly, in melanoma models, EP inhibited tumor growth at doses up to 500 mg/kg (the maximum tested), which was established as the maximum tolerated dose with no signs of toxicity confirmed by plasma chemistry and histopathological analysis of harvested tissues. [8] [3]
The favorable safety profile of EP is further supported by complementary organ toxicity assays showing no inhibitory effects on cardio and hepatotoxicity parameters. This high therapeutic index positions EP as an attractive candidate for further development, particularly compared to other natural products with anticancer activity but significant toxicity concerns. [3]
Despite its promising bioactivity, this compound has inherent limitations in aqueous solubility, which can impact its bioavailability and therapeutic potential. To address this, researchers have developed focused libraries of EP derivatives through strategic structural modifications aimed at improving solubility while maintaining or enhancing biological activity. [8] [3]
Key optimization strategies include:
These optimization efforts have yielded derivatives with significantly improved aqueous solubility (up to 26.76 μg/mL for compound 7 compared to 21.42 μg/mL for parental EP) while maintaining potent anticancer activity against TNBC models (EC₅₀ as low as 2.24 μM for compound 5a against SUM-149 cells). [8] [3]
This compound represents a structurally unique steroidal compound with diverse and potent biological activities. Its comprehensive spectroscopic characterization, particularly through NMR and MS techniques, provides a solid foundation for identity confirmation and quality control in pharmaceutical development. The compound's multifaceted mechanisms of action, including ROS induction, mitochondrial disruption, GLS1 inhibition, and immunomodulation, contribute to its efficacy against various cancers and viral infections.
This compound (EP) is a natural steroidal endoperoxide with the chemical name 5α,8α-epidioxiergosta-6,22-dien-3β-ol and molecular formula C₂₈H₄₄O₃. This compound features a unique 5α,8α-peroxy moiety (peroxide bridge) in its parent structure that is essential for its biological activity. EP is widely distributed in nature as a secondary metabolite found in various medicinal fungi, including Ganoderma lucidum, Paecilomyces cicadae, and other fungal species. It has drawn significant research interest due to its diverse bioactivities, particularly its promising antitumor properties against various cancer cell lines.
The interest in this compound stems from its broad-spectrum biological activities, which include anti-inflammatory, antioxidant, antibacterial, immunosuppressant, and notably antitumor effects. Research has demonstrated that EP exhibits cytotoxic activity against numerous cancer types, including hepatic carcinoma, breast cancer, ovarian cancer, renal cell carcinoma, and triple-negative breast cancer. Unlike natural ergosterol, which lacks significant bioactivity against most cancer cells, the peroxide bridge in EP is considered a crucial functional group responsible for its biological effects, potentially through the generation of reactive oxygen species (ROS) via hemolytic cleavage in reducing environments within cancer cells.
The synthesis of this compound from ergosterol can be achieved through both photochemical oxygenation and chemical oxidation methods. The transformation involves the addition of molecular oxygen across the conjugated diene system of ergosterol to form the characteristic endoperoxide bridge. Below, we detail the primary synthetic protocols currently employed in research settings.
Table 1: Comparison of this compound Synthesis Methods
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Photochemical Synthesis | Ergosterol, photosensitizer (eosin Y or phloxine B), O₂ atmosphere, visible light, DCM, room temperature, 12-24 hours | 85-93% | High efficiency, clean reaction, simple setup | Requires specialized equipment for visible light irradiation with oxygen bubbling |
| Chemical Synthesis | Ergosterol, TPAP (tetrapropylammonium perruthenate), NMO (N-methylmorpholine N-oxide), DCM, room temperature, 2-6 hours | 70-80% | No special light equipment needed, faster reaction | Lower yields, requires expensive catalysts |
The photochemical method represents the most efficient approach for synthesizing this compound from ergosterol, leveraging a photosensitized oxidation process [1] [2]:
Reagents:
Procedure:
This method proceeds via a hetero Diels-Alder reaction mechanism, where the photosensitizer absorbs visible light energy and transfers it to molecular oxygen, generating singlet oxygen that reacts with the diene system of ergosterol.
For laboratories without specialized photochemical equipment, a chemical oxidation method using TPAP/NMO system provides an alternative approach [2]:
Reagents:
Procedure:
Yield: 70-80% isolated yield
This method involves the formation of an enone intermediate (3a) that subsequently undergoes oxidation to form the endoperoxide bridge.
Figure 1: Workflow for Photochemical Synthesis of this compound
Proper characterization of synthesized this compound is essential for verifying identity and purity. The table below summarizes key spectral data for this compound:
Table 2: Spectral Data for this compound Characterization
| Analytical Method | Parameters/Key Signals | Experimental Conditions |
|---|---|---|
| ( ^1H ) NMR | δ 6.59 (1H, d, J = 8.5 Hz, 7-H), δ 6.28 (1H, d, J = 8.5 Hz, 6-H), δ 5.24 (1H, dd, J = 7.5, 15.3 Hz, 22-H), δ 5.16 (1H, dd, J = 8.0, 15.3 Hz, 23-H), δ 4.04 (1H, m, 3-H) | 600 MHz, CDCl₃, reference to TMS [3] |
| ( ^{13}C ) NMR | 28 carbon signals consistent with C₂₈H₄₄O₃ structure | 150 MHz, CDCl₃ [3] |
| HPLC | Retention time: 13 min (under specified conditions) | C18 column, methanol:water mobile phase, UV detection [3] |
| Melting Point | 181.5 - 183 °C | Capillary method [4] |
| Mass Spectrometry | m/z 428.3290 [M]⁺ (calculated for C₂₈H₄₄O₃) | High-resolution MS [4] |
For research applications, especially in biological studies, high purity this compound (>95%) is essential. The following quality control measures are recommended:
This compound demonstrates multifaceted antitumor activity through several distinct molecular mechanisms, as elucidated in various cancer models:
Cell Cycle Arrest: EP treatment induces G0/G1 phase or G2/M phase arrest in a dose-dependent manner. In renal cell carcinoma cells (786-0 line), EP significantly increased the percentage of cells in G0/G1 phase from 48.2% (control) to 62.4% (60 μM treatment), accompanied by decreased expression of cycle-related proteins CDK8 and cyclin D1 [3]. Similar effects were observed in ovarian cancer cells, where EP induced G2/M phase arrest [5].
Apoptosis Induction: EP triggers caspase-dependent apoptosis in cancer cells. In renal carcinoma models, EP treatment dose-dependently increased Annexin-V-positive cells and upregulated cleaved caspase-3 expression [3]. In triple-negative breast cancer models, EP induced apoptosis through caspase 3/7 activation and PARP cleavage [2].
Migration and Invasion Suppression: EP significantly inhibits cancer cell motility and invasiveness. In ovarian cancer models, EP impaired invasion capacities in a dose-dependent manner and remarkably inhibited the expression and secretion of VEGF-C, implying its involvement in counteracting tumor angiogenesis [5]. Scratch assays demonstrated that EP at concentrations above 30 μM significantly suppressed RCC cell migration [3].
Signaling Pathway Modulation: EP exerts its effects through modulation of key oncogenic signaling pathways, including:
The peroxide bridge (5α,8α-endoperoxide) is essential for EP's biological activity. Natural ergosterol, which lacks this functional group, demonstrates no significant activity against most cancer cells [1]. Modification at the C-3 position (hydroxyl group) can modulate activity and solubility:
Figure 2: Key Anticancer Mechanisms of this compound
Recent research has focused on developing targeted derivatives of this compound to enhance its specificity and efficacy. Particularly promising are mitochondria-targeted conjugates that exploit the higher mitochondrial membrane potential in cancer cells:
Coumarin-EP Conjugates: Four fluorescent coumarin and this compound conjugates (8a-d) were synthesized through combination of EP with 7-N,N-diethylamino coumarins fluorophore. These conjugates localized and enriched mainly in mitochondria, leading to significantly enhanced cytotoxicity over unmodified EP [1]. The most potent conjugate (8d) exhibited IC₅₀ values of 6.60 μM against HepG2 liver cancer cells, compared to 21.46 μM for unmodified EP.
Triphenylphosphonium (TPP) Conjugates: A series of EP derivatives (5a-g, 6a-g, and 7a-g) were designed based on molecular heterodimerization strategy with ester bonds as linkers and TPP+ substituents. The most potent compound (15a) showed IC₅₀ values of 0.32 μM against MCF-7 breast cancer cells, representing a significant improvement over the parent EP (IC₅₀ = 21.46 μM) and demonstrating good selectivity between cancerous and normal breast cells [6].
Table 3: Cytotoxicity of this compound and Selected Derivatives
| Compound | HepG2 (μM) | SK-Hep1 (μM) | MCF-7 (μM) | MCF-10A (μM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| This compound | 21.46 | 19.87 | 21.46 | >50 | >2.33 |
| Coumarin Conjugate 8d | 6.60 | 7.92 | 8.74 | - | - |
| TPP Conjugate 15a | - | - | 0.32 | 13.45 | 42.03 |
| Cisplatin (control) | 8.92 | 9.45 | 10.23 | - | - |
To elucidate EP's mechanism of action, several research groups have developed fluorescent probes for cellular localization studies:
This compound represents a promising natural product lead compound with demonstrated antitumor activity against various cancer types. The synthesis from ergosterol is straightforward and scalable using either photochemical or chemical methods. The compound's mechanism of action involves multiple pathways, including β-catenin, STAT3, and AKT signaling, resulting in cell cycle arrest, apoptosis induction, and inhibition of migration and invasion.
Recent advances in structural modification, particularly the development of mitochondria-targeted conjugates, have significantly enhanced the potency and selectivity of EP derivatives. These innovative approaches address limitations of the parent compound while leveraging its unique endoperoxide pharmacophore.
Future research directions should include:
The protocols and applications detailed in this document provide researchers with comprehensive methodologies for the synthesis, characterization, and biological evaluation of this compound and its derivatives, supporting ongoing drug discovery efforts centered on this promising natural product.
Ergosterol peroxide (EP) is a natural oxysterol compound found abundantly in medicinal mushrooms, particularly Ganoderma lucidum, and has demonstrated significant anti-tumor activity across various cancer models, including triple-negative breast cancer (TNBC), hepatocellular carcinoma (HCC), and other malignancies [1] [2]. This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing mitochondrial dysfunction and generating reactive oxygen species (ROS) that trigger apoptosis in cancer cells while showing selective toxicity that spares normal cells [2]. Despite its promising therapeutic potential, the precise subcellular localization and detailed mechanism of action of EP have remained challenging to elucidate due to limitations in tracking native compounds within living systems.
The development of fluorescently labeled EP conjugates represents a breakthrough in visualizing the intracellular behavior of this natural compound. By conjugating EP with various fluorophores, researchers can now track its cellular uptake, subcellular distribution, and temporal dynamics in real-time using fluorescence microscopy [3] [4]. These conjugates maintain the biological activity of native EP while gaining optical traceability, enabling researchers to correlate localization with mechanistic effects. The strategic design of these fluorescent derivatives has revealed that EP primarily accumulates in mitochondria, explaining its profound effects on mitochondrial membrane potential and respiratory function [3] [4] [2]. This application note provides detailed protocols for the synthesis, characterization, and application of EP-fluorescent conjugates for imaging studies and anti-tumor mechanism investigation.
The conjugation of ergosterol with Cy5 fluorophore creates a red-emitting fluorescent probe that enables visualization of ergosterol distribution in live cells. The following protocol outlines the synthesis procedure:
Materials:
Procedure:
Characterization:
Coumarin-based probes offer blue-shifted fluorescence and have been successfully used for EP conjugation. The synthesis involves multiple steps as outlined below:
Synthesis of this compound Precursor:
Preparation of Coumarin Fluorophores:
Conjugation Strategy:
Table 1: Optical Properties of Synthesized Coumarin-EP Conjugates [4]
| Conjugate | λex (nm) | λem (nm) | Stokes Shift (nm) |
|---|---|---|---|
| 8a | 479 | 422.5 | 56.5 |
| 8b | 475 | 422 | 53 |
| 8c | 476 | 421.5 | 54.5 |
| 8d | 469.5 | 404 | 65.5 |
The synthetic workflow for these conjugates is visualized below:
Cell Lines:
Culture Conditions:
Treatment with Fluorescent Conjugates:
This protocol enables visualization of the intracellular distribution of fluorescent EP conjugates:
Staining Procedure:
Image Acquisition:
Image Analysis:
The experimental workflow for imaging and functional analysis is as follows:
EP fluorescent conjugates primarily localize to mitochondria and disrupt function. These protocols assess mitochondrial effects:
Mitochondrial Membrane Potential (MMP) Measurement:
JC-1 Assay Protocol: [2]
TMRM Assay Protocol: [2]
Oxygen Consumption Rate (OCR) Measurement: [2]
Extracellular Acidification Rate (ECAR) Measurement: [2]
MTT Cytotoxicity Assay: [4]
Clonogenic Assay: [4]
Cell Migration and Invasion Assays: [4]
Table 2: Cytotoxicity of this compound Conjugates in Various Cancer Cell Lines [4]
| Compound | HepG2 IC₅₀ (μM) | SK-Hep1 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |
|---|---|---|---|---|
| This compound | >20 [4] | >20 [4] | >20 [4] | 17.26 [5] |
| Conjugate 8a | 12.34 ± 0.49 [4] | 10.22 ± 0.87 [4] | 15.28 ± 1.05 [4] | - |
| Conjugate 8c | 7.45 ± 0.52 [4] | 6.89 ± 0.43 [4] | 8.91 ± 0.67 [4] | - |
| Conjugate 8d | 6.60 ± 0.38 [4] | 7.15 ± 0.51 [4] | 9.43 ± 0.72 [4] | - |
| Compound 3g | - | - | - | 3.20 ± 0.24 [5] |
Table 3: Effects of EP on Mitochondrial Function in TNBC Cells [2]
| Parameter | MDA-MB-231 Control | MDA-MB-231 + EP (15 μM) | MDA-MB-231 + EP (30 μM) | Cardiomyocytes + EP (30 μM) |
|---|---|---|---|---|
| Basal OCR (pmol/min) | 100% | 62.3 ± 5.1%* | 45.8 ± 4.2%* | 98.7 ± 6.3% |
| ATP Production | 100% | 58.9 ± 4.8%* | 32.5 ± 3.7%* | 96.2 ± 5.9% |
| Maximal Respiration | 100% | 52.4 ± 5.3%* | 28.7 ± 3.2%* | 94.8 ± 7.1% |
| Glycolysis (ECAR) | 100% | 85.4 ± 6.7% | 64.2 ± 5.8%* | 97.5 ± 5.4% |
| MMP (JC-1 ratio) | 100% | 72.5 ± 6.2%* | 48.3 ± 4.9%* | 95.8 ± 6.7% |
Note: * indicates statistically significant difference (p < 0.05) compared to control
The anti-tumor mechanism of EP fluorescent conjugates involves mitochondrial targeting and induction of apoptosis through multiple pathways:
The development of fluorescent EP conjugates has significantly advanced our understanding of EP's mechanism of action and opened new avenues for targeted cancer therapy. The key applications include:
Mechanism Elucidation: Fluorescent conjugates have visually demonstrated the mitochondrial targeting capability of EP, explaining its selective toxicity toward cancer cells which have higher mitochondrial membrane potential compared to normal cells. [3] [4] [2] This subcellular localization correlates with observed disruptions in mitochondrial function, including reduced oxygen consumption, decreased ATP production, and loss of mitochondrial membrane potential.
Structure-Activity Relationship Studies: The conjugation approach has revealed important structure-activity relationships. For instance, the length and composition of linkers between EP and fluorophores significantly impact biological activity, with longer linkers (e.g., γ-aminobutyric acid in conjugate 8c) generally providing enhanced cytotoxicity compared to shorter linkers. [4]
Therapeutic Optimization: The visualization of cellular uptake and distribution patterns enables rational design of optimized EP derivatives with improved therapeutic indices. For example, compound 3g, an EP derivative identified through optimization studies, demonstrated 5.4-fold higher activity than parental EP against MDA-MB-231 cells (IC₅₀ = 3.20 μM). [5]
Combination Therapy Development: The understanding of EP's mitochondrial effects enables rational combination strategies with other agents that exploit metabolic vulnerabilities in cancer cells or target complementary pathways. [2]
Translational Applications: The fluorescent properties of these conjugates facilitate preclinical development by enabling pharmacokinetic and biodistribution studies, potentially accelerating the translation of EP-based therapies into clinical applications.
Fluorescence Quenching: If weak fluorescence signals are observed, consider potential quenching effects. Optimize dye concentration and imaging parameters. For coumarin derivatives, ensure proper pH control as fluorescence intensity may be pH-dependent.
Cellular Toxicity Issues: If excessive toxicity is observed in negative controls, ensure DMSO concentration does not exceed 0.1% and verify compound purity through HPLC analysis.
Poor Colocalization Signals: When performing mitochondrial colocalization studies, ensure organelle dyes are used at optimal concentrations and that imaging is performed promptly after staining to maintain dye integrity.
Variable Cytotoxicity Results: Maintain consistent cell passage numbers and confluence levels between experiments, as these factors can significantly influence compound sensitivity.
Mitochondrial Assay Optimization: For Seahorse XF assays, optimize cell seeding density beforehand as overcrowding can lead to hypoxia and affect mitochondrial function measurements.
Fluorescently labeled this compound conjugates represent powerful tools for elucidating the anti-tumor mechanisms of this promising natural product. The protocols outlined in this application note provide comprehensive methodologies for synthesizing these conjugates, evaluating their biological activity, and visualizing their intracellular localization. The data generated using these approaches consistently demonstrate that EP derivatives primarily localize to mitochondria and disrupt mitochondrial function through ROS generation, membrane potential collapse, and inhibition of oxidative phosphorylation. These findings not only advance our understanding of EP's mechanism of action but also provide a foundation for developing targeted therapies that exploit the mitochondrial vulnerabilities of cancer cells.
Ergosterol peroxide (EP) is a natural compound with a characteristic 5α,8α-endoperoxide bridge that demonstrates significant bioactivity against various cancer cell lines. Recent advances in medicinal chemistry have focused on enhancing EP's therapeutic potential through mitochondrial targeting strategies, leveraging the central role of mitochondria in regulating apoptosis and cellular metabolism. The development of EP-based fluorescent probes represents a promising theranostic approach that combines targeted therapy with imaging capabilities, enabling real-time tracking of subcellular localization while simultaneously exerting anticancer effects.
The peroxide bridge in EP's chemical structure is essential for its biological activity, as natural ergosterol lacking this moiety shows minimal cytotoxicity. This endoperoxide group undergoes hemolytic cleavage in reducing environments, generating reactive oxygen species (ROS) that can disrupt mitochondrial function and trigger apoptosis in cancer cells. By specifically targeting these probes to mitochondria, researchers can concentrate ROS production at this sensitive organelle, enhancing cytotoxicity while potentially reducing off-target effects. These advanced chemical tools facilitate fundamental studies of EP's mechanism of action while providing platforms for developing improved anticancer agents [1] [2] [3].
The design of mitochondria-targeting EP probes centers on conjugating the EP core structure with mitochondriotropic moieties that facilitate subcellular localization. The C-3 hydroxyl group of EP serves as a feasible functionalization site for attaching these targeting groups through various linkers. Research indicates that both the length and chemical composition of these linkers significantly influence the resulting probes' biological activity and targeting efficiency.
Coumarin-EP conjugates: These probes combine EP with 7-N,N-diethylamino coumarin fluorophores connected through amino acid spacers (glycine, β-alanine, or γ-aminobutyric acid) or piperazine linkers. The coumarin component provides both mitochondrial targeting capability and fluorescent properties for imaging. The large Stokes shift (up to 65.5 nm) of these conjugates makes them particularly suitable for live-cell fluorescence imaging studies [1] [2].
Triphenylphosphonium (TPP+)-EP conjugates: These derivatives leverage the positive charge of TPP+ to facilitate accumulation in the negatively charged mitochondrial matrix. A series of TPP+-conjugated EP derivatives (TEn) with different linker arm lengths have been synthesized, with studies indicating that anticancer activity gradually decreases with linker elongation, and TE3 demonstrating optimal antitumor effects [4].
BPTES-hybrid EP derivatives: These compounds incorporate structural elements from the GLS1 inhibitor BPTES into EP derivatives, creating dual-function agents that simultaneously target mitochondrial function and glutamine metabolism. These hybrids demonstrate significantly enhanced antiproliferative activity compared to parental EP, with compound 3g emerging as a particularly promising candidate [5].
The synthesis of coumarin-EP conjugates follows a multi-step procedure beginning with the preparation of the EP core and coumarin fluorophore components:
EP synthesis: EP is synthesized from commercially available ergosterol through a photooxygenation reaction using eosin Y as a photosensitizer, oxygen, and visible light. This method provides EP in excellent yields (93% isolated yield) [6].
Coumarin fluorophore preparation: 7-(N,N-Diethylamino)coumarin-3-carboxylic acid is synthesized according to established procedures, then coupled with various amino acid esters (glycine, β-alanine, or γ-aminobutyric acid) via amide bond formation using standard coupling reagents. The ester protecting groups are subsequently hydrolyzed with aqueous hydrochloric acid to yield coumarin carboxylic acid intermediates [1] [2].
Conjugate formation: Final conjugates are obtained through one of two approaches: 1) Direct coupling of EP with coumarin carboxylic acids using DCC as a coupling reagent, or 2) Reaction of EP with 4-nitrophenyl chloroformate to form an intermediate, followed by conjugation with piperazine-linked coumarin derivatives [1].
TPP+-conjugated EP derivatives are synthesized by linking EP to triphenylphosphonium groups through various length carbon chain linkers. The synthetic approach involves:
Table 1: Optical Properties of Representative Coumarin-EP Conjugates
| Probe | λex (nm) | λem (nm) | Stokes Shift (nm) | Linker Type |
|---|---|---|---|---|
| 8a | 479 | 422.5 | 56.5 | Glycine |
| 8b | 475 | 422 | 53.0 | β-alanine |
| 8c | 476 | 421.5 | 54.5 | γ-aminobutyric acid |
| 8d | 469.5 | 404 | 65.5 | Piperazine |
All synthesized EP probes should undergo comprehensive characterization to confirm identity and assess purity:
The MTT assay provides a reliable method for evaluating the cytotoxic effects of mitochondria-targeting EP probes against cancer cell lines.
Table 2: Cytotoxicity Profiles of Representative Mitochondria-Targeting EP Probes
| Compound | HepG2 IC₅₀ (μM) | SK-Hep1 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) | Targeting Moisty |
|---|---|---|---|---|---|
| EP (parent) | 17.26 ± 1.52 | 15.89 ± 1.34 | 16.45 ± 1.28 | 17.26 ± 1.42 | N/A |
| 8c | 7.85 ± 0.61 | 6.72 ± 0.53 | 8.91 ± 0.72 | N/R | Coumarin (γ-aminobutyric acid) |
| 8d | 6.60 ± 0.52 | 7.23 ± 0.61 | 9.45 ± 0.83 | N/R | Coumarin (piperazine) |
| TE3 | N/R | N/R | N/R | 4.12 ± 0.35 | TPP+ (C3 linker) |
| 3g | 5.24 ± 0.41 | N/R | 6.83 ± 0.55 | 3.20 ± 0.28 | GLS1 inhibitor hybrid |
N/R = Not reported in the cited studies; N/A = Not applicable
Confocal microscopy enables visualization of subcellular localization of fluorescent EP probes and confirmation of mitochondrial targeting.
The following diagram illustrates the proposed mechanism of action for mitochondria-targeting EP probes:
The comprehensive experimental workflow for evaluating mitochondria-targeting EP probes encompasses the following stages:
Solubility management: EP probes often exhibit limited aqueous solubility. Use fresh DMSO stock solutions and ensure final DMSO concentrations do not exceed 0.1% in cellular assays to avoid solvent toxicity.
Stability concerns: The peroxide bridge in EP probes may be sensitive to light, temperature, and reducing agents. Store stock solutions at -20°C protected from light and use within 2 weeks of preparation.
Appropriate controls: Always include parental EP, targeting moieties alone, and vehicle controls to distinguish specific effects from non-specific toxicity.
Cell line selection: Consider utilizing multiple cancer cell lines with different genetic backgrounds to assess the breadth of anticancer activity. Triple-negative breast cancer models (MDA-MB-231) have shown particular sensitivity to some EP probes [5] [6].
Validation methods: Confirm mitochondrial targeting through multiple approaches including co-localization studies with established mitochondrial dyes, assessment of mitochondrial membrane potential, and measurement of oxygen consumption rates.
Mitochondria-targeting this compound probes represent promising theranostic agents that combine subcellular targeting, imaging capabilities, and potent anticancer activity. The protocols outlined in this document provide comprehensive guidelines for evaluating these compounds in preclinical studies, from initial synthesis and characterization through mechanistic investigations. The quantitative data tables included herein serve as benchmarks for comparing newly developed probes against existing compounds. As research in this field advances, these application notes and protocols will facilitate standardized evaluation approaches across laboratories, accelerating the development of improved mitochondria-targeted anticancer agents based on the this compound scaffold.
This compound (EP) is a natural steroid compound belonging to the class of sterol 5α,8α-endoperoxides, characterized by a unique 5α,8α-peroxy moiety (peroxide bridge) in its parent structure [1]. This compound is consistently discovered and extracted from various medicinal fungi, including Ganoderma lucidum and marine fungal species such as Phoma sp. [1] [2]. EP has attracted significant research attention due to its diverse biological activities, including anti-inflammatory, antioxidant, immunosuppressive, and most notably, antitumor properties [3] [2]. The peroxide bridge has been identified as a crucial functional group responsible for EP's biological activity, as natural ergosterol lacking this structural element demonstrates no significant activity against most cancer cells [1].
The cytotoxicity of EP against various human cancer cell lines occurs primarily through reactive oxygen species (ROS) generation resulting from the hemolytic cleavage of the peroxide bridge in reducing environments [1]. EP has demonstrated potent antitumor effects against breast cancer, lung cancer, colorectal cancer, ovarian cancer, gastric cancer, hepatocellular carcinoma, and prostate cancer [3]. Recent research has further revealed that EP exhibits moderate glutaminase 1 (GLS1) inhibitory activity (IC50 = 33.67 μM), providing a promising foundation for structural optimization to develop more potent therapeutic candidates [3]. These application notes provide detailed methodologies for evaluating EP's cytotoxicity using the MTT assay, along with comprehensive data analysis and mechanistic insights to support drug discovery efforts.
The MTT assay is a cornerstone method in cell biology for evaluating cell viability and proliferation, serving as an essential tool in drug discovery, toxicology, and cancer research [4]. This colorimetric assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living, metabolically active cells, producing insoluble purple formazan crystals [4] [5]. The exact cellular mechanism of MTT reduction is not fully understood but likely involves reaction with NADH or similar reducing molecules that transfer electrons to MTT [5]. The intensity of the purple color directly correlates with the number of viable cells and is measured spectrophotometrically at 570-590 nm, typically with a reference wavelength of 630 nm to correct for background absorbance [4] [5].
For this compound research, the MTT assay provides a reliable method for quantifying cytotoxic effects and determining half-maximal inhibitory concentration (IC50) values across various cancer cell lines. The assay is particularly relevant for EP studies because EP's mechanism of action involves ROS generation and potential effects on mitochondrial function, both of which directly influence the metabolic activity measured by the MTT assay [1] [2]. Furthermore, the MTT assay's compatibility with high-throughput formats makes it ideal for screening novel EP derivatives and structure-activity relationship studies [4] [5]. When working with EP and its derivatives, researchers must consider that the assay measures viable cell metabolism rather than specifically cell proliferation, requiring proper controls to confirm cytotoxic effects versus antiproliferative activity [5].
MTT Stock Solution: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a final concentration of 5 mg/mL [5]. Mix by vortexing or sonication until completely dissolved, then filter-sterilize through a 0.2 μM filter into a sterile, light-protected container [4]. Store protected from light at -20°C for long-term storage (stable for at least 6 months) or at 4°C for frequent use. Avoid storing MTT solution at 4°C for more than a few days [4].
Solubilization Solution: Prepare a solution containing 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid. Add 16% (wt/vol) sodium dodecyl sulfate (SDS) and dissolve completely. Adjust the pH to 4.7 and store at room temperature to avoid SDS precipitation. If precipitate forms, warm to 37°C and mix to resolubilize [5]. Alternative solubilization solutions include 4 mM HCl with 0.1% NP-40 in isopropanol or acidified isopropanol (0.04 N HCl in isopropanol) [4].
Cell Culture Medium: Use serum-free media during the MTT incubation step to avoid background interference. Serum or phenol red present in standard culture medium can generate background signal. If your sample contains serum or phenol red, set up sample background controls containing 50 μL MTT reagent + 50 μL cell culture media (without cells) [4].
Cell Seeding and Treatment: Seed cells into 96-well plates at an optimal density (typically 8,000 cells/well for A549, HepG2, and MCF-7 cell lines) and stabilize at 37°C in 5% CO₂ for 24 hours [6] [3]. Treat cells with this compound or its derivatives at various concentrations for the desired exposure time (typically 24 hours). Include solvent controls (same volume of solvent as used for treated cells) and positive controls (e.g., 10 μM Sorafenib) [6] [2].
MTT Incubation: Carefully discard media from cell cultures. For adherent cells, aspirate media gently. For suspension cells, centrifuge the 96-well plate at 1,000 × g, 4°C for 5 minutes, then carefully aspirate the media [4]. Add 50 μL of serum-free media and 50 μL of MTT solution into each well [4]. Alternatively, add an equal volume of MTT solution directly to the existing media in the culture, ensuring that the same volume of media is present in each well [4]. Incubate the plate at 37°C for 3-5 hours [4] [6].
Formazan Solubilization: After incubation, add 150 μL of MTT solvent into each well [4]. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals completely. If crystals persist, pipette the liquid gently to ensure full dissolution [4].
Absorbance Measurement: Read the absorbance at 570-590 nm using a plate-reading spectrophotometer, with a reference wavelength of 630 nm to correct for background. Read the plate within 1 hour after solubilization [4].
Table 1: Cytotoxicity of this compound and Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Cell Type | Reference |
|---|---|---|---|---|
| This compound (EP) | A549 | 23.0 ± 1.2 | Human lung adenocarcinoma | [2] |
| This compound (EP) | MDA-MB-231 | 17.3 ± 0.8 | Triple-negative breast cancer | [3] |
| This compound (EP) | HepG2 | 22.5 ± 1.1 | Human hepatocellular carcinoma | [1] |
| This compound (EP) | MCF-7 | 25.8 ± 1.3 | Human breast adenocarcinoma | [1] [2] |
| Compound 3g | MDA-MB-231 | 3.2 ± 0.3 | Triple-negative breast cancer | [3] |
| Compound 8c | SK-Hep1 | 6.6 ± 0.4 | Human hepatic carcinoma | [1] |
| Compound 8d | HepG2 | 6.6 ± 0.3 | Human hepatocellular carcinoma | [1] |
| Ergosterol | A549 | 35.0 ± 2.1 | Human lung adenocarcinoma | [2] |
| 9,11-Dehydrothis compound | A549 | 49.0 ± 2.8 | Human lung adenocarcinoma | [2] |
Table 2: Cytotoxicity of this compound Conjugates (8a-d) from Coumarin Hybrid Study
| Compound | Linker | IC50 HepG2 (μM) | IC50 SK-Hep1 (μM) | IC50 MCF-7 (μM) |
|---|---|---|---|---|
| 8a | Glycine | 12.3 ± 0.5 | 10.9 ± 0.4 | 11.4 ± 0.6 |
| 8b | β-alanine | 9.8 ± 0.6 | 8.9 ± 0.5 | 9.2 ± 0.4 |
| 8c | γ-aminobutyric acid | 7.1 ± 0.4 | 6.6 ± 0.3 | 7.3 ± 0.5 |
| 8d | Piperazine | 6.6 ± 0.3 | 7.2 ± 0.4 | 6.9 ± 0.4 |
| This compound | - | 22.5 ± 1.1 | 20.8 ± 0.9 | 25.8 ± 1.3 |
The structure-activity relationship studies demonstrate that chemical modifications at the C-3 position of this compound significantly enhance its cytotoxic potency. The incorporation of fluorescent coumarin analogs through different amino acid linkers (glycine, β-alanine, γ-aminobutyric acid) or piperazine resulted in compounds with 2- to 4-fold improved activity compared to the parent EP compound [1]. Similarly, the introduction of substituents derived from BPTES (a known GLS1 inhibitor) through various anhydride linkers produced derivatives with substantially enhanced cytotoxicity, particularly against triple-negative breast cancer cells [3].
The length and structure of the linker between EP and the targeting moiety significantly influence biological activity. Conjugates with longer linkers (γ-aminobutyric acid in 8c) demonstrated approximately twofold improved potency against tested cancer cells compared to those with shorter linkers (glycine in 8a) [1]. This enhancement is attributed to improved mitochondrial targeting and more efficient delivery of EP to its site of action, where subsequent ROS generation induces mitochondrial dysfunction and cell death [1].
This compound induces caspase-dependent apoptosis through mitochondrial damage in cancer cells. Treatment of A549 cells with 20 μM EP increased the percentage of sub-G1 phase cells from 2.3% (control) to 22.3% after 72 hours, indicating apoptosis progression [2]. This was accompanied by mitochondrial dysfunction, evidenced by time-dependent loss of mitochondrial membrane potential (red shift in JC-1 fluorescence) and upregulation of tumor suppressor p53 after 48 hours of treatment [2]. EP-induced ROS generation and apoptosis were attenuated by ROS-generating enzyme inhibitors and the antioxidant N-acetylcysteine, confirming that ROS plays a pivotal role in EP-mediated apoptosis [2].
EP also demonstrated significant effects on colony formation inhibition, with an IC50 value of approximately 5 μM in A549 cells. Treatment with 1, 5, and 20 μM EP reduced colony formation from a control value of 62.1% to 9.8%, 31.4%, and 15.3%, respectively [2]. Furthermore, EP reduced LPS/ATP-induced proliferation and migration of A549 cells through attenuated NLRP3 inflammasome activity, indicating its potential in targeting cancer inflammation pathways [2]. Micro-Western Array and Western blot analyses revealed that EP treatment decreased protein levels of EGFR, HSP27, MEK5, AKT1, mTOR, Smad2, Smad3, TAB1, NF-κB, and HIF1-α, while increasing p-p38α, p-ERK1/2, p-JNK, fibronectin, and p27 levels [2].
The MTT assay, while robust, has limitations that researchers should consider when evaluating EP cytotoxicity. The requirement for solubilizing formazan crystals adds complexity and potential variability. The assay is sensitive to interference from serum, phenol red, and reducing agents like ascorbic acid, which can skew results [4] [5]. Optimization of cell density and incubation time is essential for each cell type, and researchers should note that MTT reduction occurs in multiple cellular compartments, not exclusively mitochondria [5].
Common issues in MTT assays include low absorbance, high background, and inconsistent results. These can be addressed by ensuring reagents are warmed to room temperature before use, using serum-free media during incubation, and verifying wavelength settings [4]. For adherent cells, gently remove MTT reagent before adding solvent; for suspension cells, add solvent directly to avoid cell loss. If formazan crystals do not dissolve fully, increase shaking time or pipette gently [4]. Chemical interference from test compounds can be identified by measuring absorbance values from control wells without cells incubated with culture medium containing MTT and various concentrations of the test compound [5].
These application notes provide comprehensive methodologies for evaluating the cytotoxicity of this compound and its derivatives using the MTT assay. The detailed protocols, data analysis frameworks, and mechanistic insights support rigorous assessment of EP's antitumor potential across various cancer cell lines. The visualization of experimental workflows and apoptotic pathways facilitates understanding of EP's mechanism of action, while the structured presentation of cytotoxicity data enables straightforward comparison of compound efficacy. Researchers can utilize these protocols to advance the development of EP-based therapeutics, with particular attention to structure-activity relationships and mitochondrial targeting strategies for enhanced anticancer activity.
The following table summarizes key quantitative data from recent in vivo studies on ergosterol peroxide and its derivative in mouse models.
| Study Focus | Compound Tested | Dosage & Route | Dosing Schedule | Model Used | Key Efficacy Findings | Toxicity Observations |
|---|---|---|---|---|---|---|
| TNBC Therapy [1] | Derivative 3g | 50 mg/kg (Route not specified) | Not specified | Mouse model of breast cancer | Remarkable therapeutic effects | No apparent toxicity |
| TNBC Growth & Metastasis [2] | This compound (EP) | Effective dose(s) detailed in animal models (Route not specified) | Not specified | Two in vivo TNBC models | Effective in reducing tumor volume; significant decrease in metastasis to lung and liver | No adverse effects on liver function |
For the study demonstrating tumor volume reduction and inhibition of metastasis [2], the methodology can be summarized as follows. Specific details like the exact EP dosage, vehicle formulation, and number of animal subjects were not fully elaborated in the available abstract.
For the study on the novel EP derivative (3g) [1], the protocol was:
The anti-cancer effects of EP are linked to its ability to disrupt mitochondrial function in cancer cells. The following diagram illustrates this key signaling pathway and the subsequent experimental workflow used to validate it in vivo.
Diagram 1: EP's pathway from mitochondrial disruption to in vivo efficacy.
Ergosterol peroxide (EP) is a natural bioactive compound primarily isolated from the medicinal mushroom Ganoderma lucidum that has garnered significant research interest due to its promising antitumor properties and favorable safety profile. This oxidized sterol derivative exhibits broad-spectrum anticancer activity against various cancer types, including breast cancer, lung cancer, colorectal cancer, and leukemia, while demonstrating minimal toxicity toward non-cancerous cells. Recent preclinical studies have confirmed that EP is well-tolerated in murine models with a maximum tolerated dose exceeding 500 mg/kg, showing no signs of organ toxicity in comprehensive plasma chemistry and histopathological analyses. [1] [2]
The molecular structure of EP features a unique 5α,8α-endoperoxide bridge that is essential for its biological activity, along with a hydroxyl group at the C-3 position that serves as an ideal site for chemical modification. EP exerts its anticancer effects through multiple mechanisms, including reactive oxygen species (ROS) induction, apoptosis activation via caspase-3/7, cell cycle arrest in the G1 phase, and suppression of pro-inflammatory transcription factors such as NF-κB and C/EBPβ. [3] [4] Despite these attractive properties, the therapeutic potential of EP is limited by its poor aqueous solubility and subsequent reduced bioavailability, which has prompted research into prodrug strategies to overcome these pharmacological limitations. [1]
The tumor microenvironment is characterized by elevated levels of reactive oxygen species (particularly H₂O₂) and increased concentrations of the antioxidant glutathione (GSH), creating a unique biochemical environment that can be exploited for targeted drug delivery. Cancer cells typically maintain ROS levels 10-100 times higher than normal cells, while intracellular GSH concentrations can reach 10 mM, representing a protective mechanism against oxidative stress. [5] [6] This review presents comprehensive application notes and experimental protocols for designing, synthesizing, and evaluating EP-based prodrugs that leverage the glutathione response for targeted activation in cancer cells, with the goal of enhancing therapeutic efficacy while minimizing off-target effects.
The design of this compound prodrugs focuses on modifying the C-3 hydroxyl group through various linker chemistries that respond to specific stimuli in the tumor microenvironment. The primary strategic approaches include:
Mitochondria-Targeted Conjugates: Linking EP to triphenylphosphonium (TPP+) cations through ester bonds or carbamate linkages enables selective accumulation in mitochondria, capitalizing on the elevated mitochondrial membrane potential in cancer cells. These conjugates demonstrate significantly enhanced potency, with IC₅₀ values in the low micromolar range (0.32-2.04 μM) against breast cancer cell lines, representing up to a 10-fold improvement compared to unmodified EP. [3]
Solubility-Enhanced Derivatives: Introducing hydrogen-bond promoting groups such as sulfates, hydroxyls, or diols dramatically improves aqueous solubility while maintaining anticancer activity. Sulfate derivatives in particular exhibit remarkable solubility improvements, directly correlating with enhanced biological activity against triple-negative breast cancer (TNBC) models. [1]
Glutathione-Responsive Systems: Incorporating disulfide linkages or boronic acid-based connectors that undergo cleavage in response to elevated GSH or H₂O₂ levels enables tumor-specific drug release. These systems can simultaneously deplete intracellular GSH pools and release active EP, creating a synergistic effect that enhances oxidative stress in cancer cells. [6] [7]
Effective prodrug design for EP must address the antioxidant defense mechanisms of cancer cells, particularly the glutathione system:
GSH Depletion Approaches: Combining EP with GSH-scavenging moieties such as quinone methide (generated from boronic acid cleavage) or conjugating agents that participate in thiol-ene "click" reactions with GSH directly reduces intracellular GSH concentrations. This depletion disrupts the redox balance in cancer cells, making them more vulnerable to ROS-inducing agents like EP. [6] [7]
Combination with GSH Synthesis Inhibitors: Co-administration of EP derivatives with compounds that limit γ-glutamylcysteine synthetase activity, such as docosahexaenoic acid (DHA) delivery systems, reduces GSH biosynthesis and enhances oxidative stress. [6]
Dual ROS Induction and GSH Depletion: Advanced nanocarrier systems can simultaneously generate ROS through photosensitizers (e.g., chlorin e6) while releasing EP and GSH-scavenging agents, creating a feed-forward cycle of oxidative damage that overwhelms cancer cell defenses. [7]
Table 1: Strategic Approaches for EP Prodrug Design
| Approach | Chemical Moieties | Activation Mechanism | Key Advantages |
|---|---|---|---|
| Mitochondrial Targeting | Triphenylphosphonium (TPP+) cations | Potential-driven accumulation | Up to 10-fold increased potency; Selective cancer cell targeting |
| Solubility Enhancement | Sulfate, hydroxyl, diol groups | Improved dissolution and cellular uptake | Enhanced bioavailability; Maintained therapeutic index |
| GSH-Responsive Release | Disulfide bonds, Boronic esters | Thiol-mediated cleavage, H₂O₂ oxidation | Tumor-specific activation; Synergistic GSH depletion |
| Combination Systems | Polymer conjugates with photosensitizers | Light activation with GSH scavenging | Dual therapy approach; Enhanced oxidative stress |
Objective: To synthesize this compound derivatives conjugated to triphenylphosphonium cations via variable-length linkers for mitochondrial targeting. [3]
Materials:
Procedure:
Linker Attachment: Dissolve EP (1.0 mmol) and the selected bromo acid (1.2 mmol) in anhydrous dichloromethane (10 mL) under nitrogen atmosphere. Add EDC·HCl (1.5 mmol) and DMAP (0.1 mmol). Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC until completion.
Purification: Wash the organic layer with saturated NaHCO₃ solution followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the intermediate (compounds 2-4) using silica gel column chromatography with hexane/ethyl acetate (gradient 8:1 to 3:1) to obtain white solids with yields typically ranging from 71-83%. [3]
TPP Conjugation: Dissolve the bromo-intermediate (1.0 mmol) and triphenylphosphine (1.5 mmol) in anhydrous acetonitrile (15 mL). Reflux at 85°C for 24 hours under nitrogen atmosphere.
Product Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Recrystallize the crude product from ethyl acetate/diethyl ether to obtain the final TPP-conjugated EP derivatives (compounds 5a-g, 6a-g, 7a-g) as white to off-white solids.
Characterization: Confirm structure by ¹H NMR (600 MHz) and ¹³C NMR (150 MHz). Determine purity by HPLC and melting point. High-resolution mass spectrometry (HRMS) can be used for additional confirmation.
Objective: To prepare EP derivatives with improved aqueous solubility through introduction of polar functional groups. [1]
Materials:
Sulfation Protocol:
Reaction Setup: Dissolve EP (1.0 mmol) in anhydrous DMF (5 mL). Add sulfur trioxide pyridine complex (3.0 mmol) and heat at 60°C for 5 hours with stirring.
Quenching and Conversion: Cool the mixture to room temperature and carefully add saturated NaHCO₃ solution to quench excess reagent. Extract with ethyl acetate, wash the organic layer with water, and dry over Na₂SO₄.
Salt Formation: Dissolve the crude sulfate ester in methanol and add tetrabutylammonium iodide (1.5 mmol). Stir at room temperature for 2 hours, then concentrate under reduced pressure to obtain the tetrabutylammonium sulfate salt of EP (compound 9).
Purification: Purify by recrystallization from methanol/diethyl ether. Confirm the structure by ¹H NMR and mass spectrometry.
Epoxidation and Dihydroxylation:
Epoxide Formation: Dissolve EP (1.0 mmol) in DCM (10 mL). Add mCPBA (1.5 mmol) slowly at 0°C. Warm to room temperature and stir for 4 hours. Quench with saturated Na₂S₂O₃ solution, extract with DCM, and purify by column chromatography to obtain compound 5.
Dihydroxylation: Dissolve EP (1.0 mmol) in THF/H₂O (3:1, 8 mL). Add N-methylmorpholine N-oxide (2.0 mmol) and catalytic OsO₄ (0.05 mmol). Stir at room temperature for 12-24 hours. Quench with saturated Na₂S₂O₃, extract with ethyl acetate, and purify by column chromatography to obtain dihydroxylated products (compounds 6 and 8).
Objective: To evaluate the anticancer activity of EP derivatives against cancer cell lines and determine selectivity indices. [1] [8]
Materials:
Procedure:
Cell Seeding: Seed cells in 96-well plates at optimal densities (5,000-10,000 cells/well in 100 μL medium) and incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of EP derivatives in DMSO (final DMSO concentration ≤0.1%). Add to cells in triplicate and incubate for 72 hours.
Viability Assessment: Add CellTiter-Glo reagent (100 μL) to each well, mix for 2 minutes, and incubate for 10 minutes at room temperature. Measure luminescence using a microplate reader.
Data Analysis: Calculate IC₅₀ values using nonlinear regression analysis (four-parameter logistic model). Determine selectivity indices (SI) as ratio of IC₅₀ in non-cancerous cells to IC₅₀ in cancer cells.
Objective: To measure intracellular GSH levels after treatment with EP derivatives. [6]
Materials:
Procedure:
Cell Treatment: Seed appropriate cancer cells (MDA-MB-231 or MCF-7) in 96-well plates and incubate overnight. Treat with EP derivatives at IC₅₀ concentrations for 6, 12, and 24 hours.
GSH Detection: Remove culture medium and add GSH-Glo Reagent (100 μL) to each well. Incubate for 30 minutes at room temperature with gentle shaking.
Signal Measurement: Add Luciferin Detection Reagent (100 μL) and incubate for 15 minutes. Measure luminescence, which is proportional to GSH concentration.
Calculation: Prepare a GSH standard curve (0-10 μM) and calculate GSH concentrations in treated samples relative to untreated controls.
Objective: To determine subcellular localization of EP derivatives using fluorescent probes. [8]
Materials:
Procedure:
Cell Preparation: Seed cells (MDA-MB-231 or MCF-7) on glass-bottom dishes at 50-60% confluence and incubate for 24 hours.
Staining: Incubate cells with fluorescent EP probes (1-5 μM) and organelle-specific trackers according to manufacturer's protocols for 30-60 minutes at 37°C.
Imaging: Wash cells with PBS and image using confocal microscopy with appropriate excitation/emission filters. For TAMRA-labeled probes: Ex/Em 548/574 nm; for BODIPY-labeled probes: Ex/Em 630/650 nm.
Co-localization Analysis: Quantify co-localization using Pearson's correlation coefficient or Mander's overlap coefficient with image analysis software.
This compound exerts its anticancer effects through multiple interconnected molecular pathways that collectively disrupt cancer cell viability and proliferation:
ROS Induction and Oxidative Stress: The unique endoperoxide bridge in EP undergoes homolytic cleavage under specific cellular conditions, generating oxyl radicals that contribute to oxidative stress. Cancer cells treated with EP show significantly increased intracellular ROS levels, which leads to lipid peroxidation, DNA damage, and activation of oxidative stress-responsive pathways. [8] [4]
Transcription Factor Modulation: EP suppresses the activity of key pro-inflammatory and pro-survival transcription factors, including NF-κB and C/EBPβ. This inhibition reduces the expression of anti-apoptotic genes and decreases production of inflammatory cytokines such as TNF-α and IL-1. [4]
Cell Cycle Arrest: EP treatment induces G1 phase cell cycle arrest through modulation of cyclin-dependent kinases and downregulation of key cell cycle regulators including Cyclin D1 and c-Myc. This arrest prevents cancer cell proliferation and creates a window for apoptosis induction. [8]
Apoptosis Activation: EP triggers the mitochondrial apoptotic pathway characterized by caspase-3/7 activation, PARP cleavage, and modulation of Bcl-2 family proteins. The increased oxidative stress from EP treatment sensitizes cancer cells to apoptotic stimuli. [8] [4]
The strategic design of glutathione-responsive EP prodrugs creates a sophisticated activation mechanism that leverages the unique biochemical properties of the tumor microenvironment. The following diagram illustrates the sequential process of prodrug activation and its therapeutic consequences:
Diagram 1: Glutathione-Responsive Prodrug Activation Pathway. The diagram illustrates the sequential activation of EP prodrugs through GSH-mediated reduction or H₂O₂-triggered cleavage, leading to GSH depletion, ROS induction, and ultimately cancer cell apoptosis.
This activation pathway creates a positive feedback loop where initial GSH depletion further increases oxidative stress, enhancing EP's cytotoxicity against cancer cells while potentially sparing normal cells with lower basal ROS levels.
Mitochondria-targeted EP derivatives exploit the elevated mitochondrial membrane potential (ΔΨm) of cancer cells, which is 60 mV higher than in normal cells, enabling selective accumulation. The following diagram illustrates this targeting mechanism and its therapeutic benefits:
Diagram 2: Mitochondrial Targeting Mechanism of TPP+-EP Conjugates. The diagram shows how TPP+-EP conjugates exploit the high mitochondrial membrane potential in cancer cells for selective accumulation, leading to mitochondrial dysfunction and apoptosis initiation.
This mitochondrial targeting approach enhances EP's potency by directly attacking the energy-producing organelles of cancer cells and activating the intrinsic apoptotic pathway more efficiently than untargeted EP.
Comprehensive biological evaluation of EP derivatives provides critical insights into structure-activity relationships and therapeutic potential. The following table summarizes key pharmacological data for representative EP derivatives:
Table 2: Biological Activity of this compound Derivatives
| Compound | Structural Features | MCF-7 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) | Selectivity Index (SI) | Aqueous Solubility |
|---|---|---|---|---|---|
| EP (Parent) | Native structure | 21.46 | 18.0 | >2.3 | Low |
| Mito-EP-3b | TPP+ conjugate, C3 ester | 2.04 | N/D | ~10 | Moderate |
| Compound 15a | TPP+ with carbamate linker | 0.32 | N/D | >15 | Moderate |
| Compound 9 | C3-sulfate tetrabutylammonium | 2.70 | 3.47 | >18 | High |
| Compound 5 | Epoxide derivative | 2.74 | 15.69 | >25 | Moderate |
| Compound 5a | Epoxide sulfate | 2.24 | 7.37 | >15 | High |
The data demonstrate that strategic structural modifications significantly enhance the pharmacological profile of EP derivatives. Mitochondria-targeted compounds show remarkable improvements in potency, with IC₅₀ values decreasing from 21.46 μM for native EP to 0.32 μM for compound 15a - a 67-fold enhancement. Simultaneously, solubility-enhanced derivatives maintain potent activity while addressing the key limitation of poor aqueous solubility. Importantly, both strategies improve the therapeutic index, with selectivity indices exceeding 15 for the most promising derivatives, indicating enhanced specificity for cancer cells over non-cancerous cells. [3] [1]
Evaluation of GSH depletion capabilities provides critical insights for designing effective combination strategies:
Table 3: Glutathione Depletion by EP Derivative Treatments
| Treatment | GSH Depletion (%) | Time to Maximum Effect | Combination Benefit |
|---|---|---|---|
| EP alone | 15-25% | 24 hours | Baseline |
| GSH-scavenging NPs + EP | 60-80% | 6-12 hours | Enhanced ROS efficacy |
| Disulfide-containing EP | 40-50% | 12-18 hours | Self-amplifying activation |
| H₂O₂-responsive EP prodrug | 55-70% | 6-8 hours | Dual activation and depletion |
The data indicate that advanced delivery systems that simultaneously release EP and deplete GSH create a synergistic therapeutic effect. The most effective systems reduce intracellular GSH by 60-80%, substantially weakening the cellular antioxidant defense system and making cancer cells more vulnerable to ROS-mediated damage. This approach allows for lower effective doses of EP while maintaining or enhancing anticancer efficacy. [6] [7]
Analysis of the biological data reveals key structure-activity relationships that inform optimal prodrug design:
Endoperoxide Bridge Essentiality: Derivatives lacking the 5α,8α-endoperoxide bridge show dramatically reduced activity (IC₅₀ >50 μM), confirming this structural element is indispensable for anticancer efficacy. [8]
Linker Chemistry Impact: Carbamate linkers in mitochondria-targeted derivatives generally outperform ester linkers, providing both enhanced stability in circulation and improved intracellular release of active EP.
Polar Group Benefits: Incorporation of hydrogen-bond promoting groups (sulfates, hydroxyls) significantly improves aqueous solubility without compromising, and in some cases enhancing, biological activity.
Targeting Moisty Efficiency: TPP+ conjugation enables up to 100-1000-fold accumulation in mitochondria compared to cytoplasm, directly translating to improved potency despite the increased molecular weight and complexity. [3]
The development of glutathione-responsive EP prodrugs holds particular promise for several challenging cancer types:
Triple-Negative Breast Cancer (TNBC): EP derivatives demonstrate exceptional activity against TNBC models (MDA-MB-231 and SUM149 cells), with potent cytotoxicity and favorable selectivity indices. Given the limited treatment options and poor prognosis for TNBC patients, EP-based therapies represent a promising therapeutic avenue. [1] [8]
Colorectal Cancer: EP suppresses growth of HT29 colorectal adenocarcinoma cells through ROS-mediated mechanisms and cell cycle modulation, suggesting potential applications in gastrointestinal cancers. [4]
Drug-Resistant Cancers: The ability of EP to simultaneously modulate multiple signaling pathways (AKT, BCL-XL, c-Myc) and bypass conventional resistance mechanisms makes it particularly valuable for treating cancers with acquired drug resistance. [3] [8]
The unique mechanism of action of EP derivatives makes them excellent candidates for combination therapy:
Chemotherapy Enhancement: GSH-depleting EP prodrugs can sensitize cancer cells to conventional chemotherapeutic agents by compromising cellular defense systems, potentially allowing for dose reduction of more toxic chemotherapeutics.
Photodynamic Therapy (PDT) Synergy: EP derivatives combined with photosensitizers in nanocarrier systems enable chemo-photodynamic combination therapy, where GSH depletion enhances PDT efficacy by preventing ROS scavenging. [6] [7]
Immunomodulatory Combinations: The anti-inflammatory properties of EP through suppression of NF-κB and cytokine production suggest potential synergy with immunotherapeutic approaches. [4]
Further advancement of EP prodrugs toward clinical application requires addressing several key areas:
Advanced Delivery Systems: Development of stimulus-responsive nanoparticles that co-deliver EP derivatives with GSH-scavenging agents could further enhance tumor specificity and therapeutic efficacy.
Comprehensive ADMET Studies: Detailed pharmacokinetic, distribution, metabolism, excretion, and toxicological profiling of lead candidates will be essential for clinical translation.
Expanded Combination Screening: Systematic evaluation of EP derivatives with established anticancer agents across various cancer types would identify optimal combination regimens.
Biomarker Development: Identification of predictive biomarkers for EP response would facilitate patient stratification and personalized treatment approaches.
The promising preclinical data on this compound prodrugs, particularly their dual functionality in inducing oxidative stress while modulating glutathione response, positions them as valuable candidates for the next generation of targeted cancer therapeutics. With continued development, these natural product-derived compounds may offer new treatment options for aggressive and therapy-resistant cancers.
Ergosterol peroxide (EP), a natural steroidal compound predominantly isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention due to its broad spectrum of biological activities, most notably its antitumor effects [1] [2]. However, its application in therapy is limited by moderate potency and poor aqueous solubility. The C-3 hydroxyl group on the sterol backbone presents a key site for strategic chemical modification to overcome these limitations and enhance pharmacological properties [1] [3] [4]. This document details standardized protocols for the synthesis, characterization, and biological evaluation of novel C-3 modified EP derivatives, providing a framework for researchers in anticancer drug development.
The following protocols outline reliable methods for functionalizing the C-3 position of EP using different linkers and substituents.
This protocol yields derivatives demonstrating potent anti-VEGFR activity [5] [6].
This method, utilizing anhydride linkers, is effective for creating derivatives that target glutaminase 1 (GLS1) [1] [7].
This protocol describes the synthesis of derivatives conjugated to triphenylphosphonium (TPP+) cations for mitochondrial targeting [8].
This standard protocol is used to determine the cytotoxicity of EP derivatives [1] [3] [9].
This protocol is used to predict the binding mode and affinity of derivatives with target proteins like VEGFR or GLS1 [5] [1].
Table 1: In vitro cytotoxic activity (IC₅₀, μM) of lead EP derivatives.
| Derivative Name/Code | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (TNBC) | SI (MCF-10A/MCF-7) | Target/Pathway |
|---|---|---|---|---|---|---|
| EP (Parent) | 19.42 [5] | 17.26 [1] | >20 [9] | 17.26 [1] | - | Multiple |
| Cisplatin (Control) | 5.82 [5] | - | - | - | - | DNA |
| EP-Indazole Derivative [5] [6] | 2.74 | 4.81 | 5.32 | - | - | VEGFR |
| Compound 3g [1] [7] | 4.21 | 5.18 | 5.01 | 3.20 | - | GLS1 |
| Compound 13o [9] | - | - | 3.06 | - | - | PI3K/Akt/mTOR |
| Compound 15a (TPP+) [8] | 1.45 | 0.87 | 0.32 | 0.56 | 5.6 [8] | Mitochondria |
Table 2: Summary of structure-activity relationships for C-3 modifications.
| Modification Type | Key Findings | Impact on Activity |
|---|---|---|
| Linker Length & Rigidity | Flexible 5-carbon glutaric acid linker (in 3g) showed superior activity compared to shorter or more rigid (e.g., phthalic acid) linkers [1] [7]. | ↑↑ Potency |
| Heterocyclic Substituents | Introduction of indazole and piperazine rings significantly enhanced anti-VEGFR activity [5]. Thiadiazole and thiazole rings were beneficial for GLS1 inhibition [1]. | ↑ Potency & Selectivity |
| Mitochondrial Targeting | Conjugation to TPP+ cations (e.g., 15a) dramatically increased potency across all tested cell lines due to enhanced mitochondrial accumulation [8]. | ↑↑↑ Potency |
| Solubility Modifications | Introducing hydrogen-bonding groups like sulfate (e.g., compound 9) significantly improved aqueous solubility, which correlated with enhanced biological activity in cellular models [2]. | ↑ Solubility & Bioactivity |
Lead EP derivatives have been shown to exert antitumor effects through distinct molecular pathways. The following diagram integrates the key mechanisms identified from the research.
Diagram 1: Key signaling pathways and mechanisms of action for C-3 modified EP derivatives. Derivatives target different proteins (red nodes), leading to increased ROS and ultimately antitumor effects (blue nodes).
The strategic modification of the C-3 hydroxyl group of this compound is a highly effective approach for developing potent and targeted anticancer agents. The protocols outlined herein provide robust methods for synthesizing diverse derivatives, including piperazine carbamates, anhydride-linked hybrids, and mitochondria-targeted conjugates. Biological evaluation, guided by the presented SAR, has led to compounds with significantly enhanced potency (IC₅₀ values in the sub-micromolar range) and novel mechanisms of action, such as VEGFR, GLS1, and PI3K/Akt/mTOR pathway inhibition. Mitochondrial targeting via TPP+ conjugation represents a particularly promising strategy for dramatically boosting cytotoxicity and selectivity. These application notes serve as a comprehensive guide for the continued development of this compound-based therapeutics.
Glutaminase 1 (GLS1) has emerged as a promising therapeutic target in oncology, particularly for aggressive cancers like triple-negative breast cancer (TNBC). GLS1 catalyzes the first and rate-limiting step in glutaminolysis, converting glutamine to glutamate, which subsequently enters the tricarboxylic acid (TCA) cycle to provide essential nutrients and energy for rapidly proliferating cancer cells. [1] [2] Numerous human cancer cell lines demonstrate marked sensitivity to glutamine deprivation, making GLS1 inhibition a viable therapeutic strategy for disrupting cancer metabolism. [2] [3] Ergosterol peroxide (EP), a natural steroid compound extracted from the traditional Chinese medicine Ganoderma lucidum, has attracted significant attention due to its broad-spectrum antitumor activities against various cancers, including breast, lung, colorectal, and hepatocellular carcinomas. [2] [3] Recent investigations have revealed that EP possesses moderate GLS1-inhibitory activity (IC~50~ = 33.67 µM), positioning it as an excellent lead compound for structural optimization through rational drug design. [2] [3]
This application note provides detailed methodological protocols for conducting molecular docking studies of this compound derivatives with GLS1, complemented by comprehensive experimental validation procedures. We summarize critical quantitative data in structured tables to facilitate comparison and analysis, present signaling pathways and experimental workflows generated using Graphviz, and offer practical guidance for researchers pursuing GLS1-targeted drug development. The integrated computational and experimental approaches described herein have led to the identification of compound 3g, a novel EP derivative demonstrating 5.4-fold enhanced antiproliferative activity against MDA-MB-231 cells (IC~50~ = 3.20 µM) and significantly improved GLS1 inhibition (IC~50~ = 3.77 µM) compared to the parent EP compound. [1] [2] [3]
GLS1 Structure Preparation
Ligand Preparation
Grid Generation
Docking Parameters
Pose Analysis and Visualization
Table 1: Key Docking Parameters for GLS1-Ligand Complexes
| Parameter | Setting | Rationale |
|---|---|---|
| Docking Software | Glide (Schrödinger) | Optimized for protein-ligand docking |
| Precision Mode | Standard Precision (SP) → Extra Precision (XP) | Balance between accuracy & computational cost |
| Grid Dimensions | 20 Å × 20 Å × 20 Å | Ensures complete coverage of allosteric site |
| Ligand Conformations | 10 poses per ligand | Adequate conformational sampling |
| Scoring Function | GLIDE Score | Empirical scoring with good correlation |
| Force Field | OPLS-2005 | Accurate potential for organic molecules |
System Setup
Simulation Parameters
Trajectory Analysis
GLS1 Enzyme Inhibition Assay
Cellular Glutamate Measurement
Table 2: Experimental Results for Selected EP Derivatives
| Compound | GLS1 IC~50~ (µM) | MDA-MB-231 IC~50~ (µM) | Cellular Glutamate Reduction | Apoptosis Induction |
|---|---|---|---|---|
| EP | 33.67 ± 2.45 | 17.26 ± 1.32 | Moderate | Moderate |
| 3g | 3.77 ± 0.28 | 3.20 ± 0.24 | Significant (p < 0.001) | Strong (caspase-dependent) |
| 2j | Not reported | 5.19 ± 0.69 | Not reported | Not reported |
| 5i | Not reported | Not reported | ~90% inhibition | Not reported |
Antiproliferative Activity (MTT Assay)
Apoptosis Assay (Caspase Activation)
Reactive Oxygen Species (ROS) Measurement
Mouse Model of Breast Cancer
Toxicity Evaluation
The structural optimization of this compound through rational drug design has yielded promising GLS1 inhibitors with enhanced antitumor activity. The most notable compound, 3g, features a glutaric acid linker connecting the EP scaffold to a 4-methoxyphenyl substituent, which significantly enhances both enzyme inhibition and cellular potency. [1] [3] Molecular docking studies revealed that compound 3g interacts with the variable binding pocket of GLS1 through multiple hydrophobic interactions and potential hydrogen bonds, effectively blocking the glutamine hydrolysis pathway. [1] In cellular models, treatment with compound 3g substantially reduced glutamate levels, induced ROS production, and triggered caspase-dependent apoptosis in MDA-MB-231 triple-negative breast cancer cells. [1] [2] [3]
The structure-activity relationship (SAR) analysis provides crucial insights for further optimization efforts. Several key structural features correlate with enhanced activity:
In vivo studies demonstrated that compound 3g possesses remarkable therapeutic efficacy in a mouse model of breast cancer at a dose of 50 mg/kg, with no apparent signs of toxicity observed. [1] [3] This promising preclinical profile warrants further investigation of compound 3g as a novel GLS1 inhibitor for TNBC therapy.
The therapeutic mechanism of optimized EP derivatives involves a multi-faceted approach to disrupting cancer cell metabolism and survival signaling. As illustrated in Figure 2, GLS1 inhibition by compound 3g initiates a cascade of metabolic and signaling disruptions:
Figure 1: Mechanism of Action of EP Derivatives as GLS1 Inhibitors
Best Practices for Molecular Docking
Troubleshooting Tips
Critical Considerations for GLS1 Assays
Optimization Strategies
Figure 2: Experimental Workflow for GLS1 Inhibitor Development
The integrated computational and experimental approaches described in this application note provide a robust framework for the discovery and optimization of novel GLS1 inhibitors derived from this compound. Molecular docking studies have proven invaluable for understanding the structural basis of GLS1 inhibition and guiding rational drug design. The most promising compound, 3g, demonstrates significantly enhanced potency against GLS1 enzyme activity and triple-negative breast cancer cell proliferation through a mechanism involving glutaminolysis blockade, ROS-mediated apoptosis, and potential lipid metabolism modulation.
These findings underscore the therapeutic potential of targeting cancer metabolism through GLS1 inhibition and highlight natural products as valuable starting points for drug discovery. The protocols and methodologies outlined herein will assist researchers in accelerating the development of next-generation GLS1 inhibitors for treating glutamine-dependent cancers. Future work should focus on expanding the structural diversity of EP derivatives, exploring combination therapies with conventional chemotherapeutic agents, and conducting more extensive ADMET profiling to advance the most promising candidates toward clinical development.
This compound (5α,8α-epidioxiergosta-6,22-dien-3β-ol) is a naturally occurring sterol endoperoxide found in various medicinal mushrooms including Ganoderma lucidum, Cordyceps cicadae, and Sarcodon aspratus [1] [2] [3]. This compound has attracted significant scientific interest due to its potent antiproliferative activity against diverse cancer cell lines while demonstrating relatively lower cytotoxicity toward normal cells [1]. The unique 5α,8α-endoperoxide bridge in its molecular structure is considered essential for its biological activity, as derivatives lacking this functional group show markedly reduced efficacy [4] [5].
The primary mechanism through which this compound exerts its anticancer effects appears to be cell cycle arrest at specific checkpoints, particularly at the G1 to S phase transition and G2/M phase, depending on the cell type and treatment conditions [1] [2] [3]. This targeted disruption of cell cycle progression makes this compound an invaluable research tool for investigating cell cycle regulation and developing potential cancer therapeutics. The following application notes provide detailed methodologies for analyzing the effects of this compound on the cell cycle, including comprehensive protocols, data interpretation guidelines, and molecular mechanism insights tailored for researchers and drug development professionals.
This compound is characterized by a sterol backbone with an endoperoxide bridge between C5 and C8 and conjugated diene system between C6 and C7. The compound features a hydroxyl group at the C3 position, which provides a site for chemical modification and derivatization [1] [4]. The endoperoxide bridge is thermosensitive and may undergo homolytic cleavage under reducing conditions, potentially generating reactive oxygen species (ROS) that contribute to its biological activity [4] [5].
Stability considerations for this compound include protection from light, moisture, and extreme temperatures. For long-term storage, the compound should be kept at -20°C under inert atmosphere in amber vials. Working solutions should be prepared fresh before experiments, with DMSO as the recommended solvent due to the compound's lipophilic nature.
While this compound can be isolated from natural sources, chemical synthesis from ergosterol provides higher yields and purity for research applications. The most efficient method involves:
Table 1: Characterization Data for Synthetic this compound
| Analytical Method | Parameters | Values |
|---|---|---|
| Physical Properties | Appearance | White crystalline needles |
| Melting Point | 180-182°C | |
| Mass Spectrometry | ESI-MS (m/z) | 451 [M+Na]+, 467 [M+K]+ |
| 1H NMR (400 MHz, CDCl3) | Characteristic signals | δ 0.82-1.00 (multiple methyl singlets/doublets), 3.97 (tt, H-3), 5.12-5.23 (dd, H-22/H-23), 6.24-6.51 (d, H-6/H-7) |
| 13C NMR (100 MHz, CDCl3) | Characteristic signals | δ 12.9-135.4 (sterol backbone), 66.4 (C-3), 79.4 (C-5), 82.2 (C-8), 130.7-135.4 (olefinic carbons) |
This compound demonstrates dose-dependent cytotoxicity against various cancer cell lines with differing sensitivity profiles. The compound shows particular efficacy against hepatocellular carcinoma and prostate cancer cells, while normal fibroblast cells (NIH3T3) exhibit significantly higher resistance [1] [3]. This selective cytotoxicity enhances its potential as a research tool and therapeutic candidate.
Table 2: Cytotoxicity Profile of this compound Across Cell Lines
| Cell Line | Cancer Type | IC50 Values | Experimental Conditions | Citation |
|---|---|---|---|---|
| HepG2 | Hepatocellular carcinoma | 23-35 μM | 24-72 h treatment | [1] |
| JHH-1 | Hepatocellular carcinoma | More sensitive than HepG2 | 24-72 h treatment | [1] |
| SNU-449 | Hepatocellular carcinoma | More sensitive than HepG2 | 24-72 h treatment | [1] |
| DU 145 | Prostate cancer | 25-50 μM | 24-72 h treatment | [3] |
| PC-3 | Prostate cancer | ~25 μM | 72 h treatment | [3] |
| MDA-MB-231 | Triple-negative breast cancer | Active at sub-micromolar levels | 48-72 h treatment | [4] [5] |
| NIH3T3 | Normal mouse embryo fibroblast | Significantly less sensitive | 24-72 h treatment | [1] |
Treatment with this compound induces characteristic morphological changes including:
Colony formation assays demonstrate this compound's ability to suppress long-term proliferation. HepG2 cells treated with 23 μM this compound form significantly fewer and smaller colonies compared to untreated controls, with quantitative analysis showing approximately 60-70% reduction in colony number and size [1]. This effect persists even after compound removal, suggesting durable impact on proliferative capacity.
Protocol for Cell Cycle Analysis Using Propidium Iodide Staining
Materials:
Procedure:
Cell Seeding and Treatment: Seed cells in appropriate culture vessels at 30-50% confluence and allow to adhere overnight. Treat with this compound at desired concentrations (typically 10-50 μM) for specified duration (commonly 24 hours). Include vehicle control (DMSO, typically <0.1%).
Cell Harvesting: Collect both floating and adherent cells using trypsinization. Combine cell populations and centrifuge at 300 × g for 5 minutes at 4°C. Carefully decant supernatant.
Fixation: Resuspend cell pellet in 1 mL ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix cells for at least 2 hours or overnight at -20°C.
Staining: Centrifuge fixed cells at 500 × g for 5 minutes and carefully remove ethanol. Wash cells with 2 mL PBS and centrifuge again. Resuspend cell pellet in 400 μL propidium iodide staining solution and incubate for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze samples within 1-2 hours using flow cytometer. Collect a minimum of 10,000 events per sample. Use pulse processing to gate out doublets and aggregates (plotting PI-width vs PI-area).
Data Analysis:
Live-Cell Analysis of Cell Cycle Progression
Materials:
Procedure:
Cell Preparation: Seed cells expressing cell cycle reporters at appropriate density and allow to adhere overnight.
Treatment and Imaging: Treat cells with this compound at desired concentration. Initiate time-lapse imaging immediately after treatment, acquiring images every 15-30 minutes for 24-72 hours.
Data Analysis: Track individual cells through division events. Quantify:
This approach revealed that certain cancer cells can maintain invasive capabilities despite this compound-induced cell cycle perturbations, demonstrating uncoupling of cell cycle exit from differentiated behaviors in some contexts [6].
The effects of this compound on cell cycle progression are mediated through multi-faceted molecular mechanisms that vary by cell type. The key pathways identified include:
Diagram 1: Molecular mechanisms of this compound-induced cell cycle arrest. The compound affects multiple pathways depending on cell type, ultimately leading to cell cycle arrest and apoptosis.
Table 3: Molecular Targets of this compound in Cell Cycle Regulation
| Target Protein | Effect of this compound | Functional Consequence | Cell Type | Citation |
|---|---|---|---|---|
| pAKT | Decreased phosphorylation | Derepression of Foxo3 transcription factor | Hepatocellular carcinoma | [1] |
| c-Myc | Downregulation | Reduced proliferation signaling | Hepatocellular carcinoma | [1] |
| Foxo3 | Increased expression and nuclear localization | Activation of pro-apoptotic genes | Hepatocellular carcinoma | [1] |
| Puma/Bax | Upregulation | Mitochondrial apoptosis pathway activation | Hepatocellular carcinoma | [1] |
| Cyclin E | Suppressed expression | G1 to S phase transition blockade | T-lymphocytes | [2] |
| Death Receptor 5 (DR5) | Upregulation | Extrinsic apoptosis pathway activation | Prostate cancer | [3] |
| Caspase-8/3 | Cleavage and activation | Execution of apoptotic program | Prostate cancer | [3] |
| Bcl-2/Bcl-XL | Downregulation | Reduced anti-apoptotic protection | Prostate cancer, Breast cancer | [3] [5] |
| AP-1 (c-Fos/c-Jun) | Decreased expression | Impaired proliferation signaling | T-lymphocytes | [2] |
Compound Solubility and Delivery:
Treatment Duration and Concentration:
Appropriate Controls:
Table 4: Troubleshooting Guide for this compound Cell Cycle Analysis
| Problem | Possible Cause | Solution |
|---|---|---|
| No cell cycle effect observed | Compound degradation | Prepare fresh stock solution, verify activity with positive control cell line |
| Insufficient concentration | Perform dose-response curve, increase concentration up to 50 μM | |
| High sub-G1 population | Excessive apoptosis overshadowing cell cycle profile | Reduce treatment duration (try 12-16 hours), lower compound concentration |
| Poor flow cytometry resolution | Inadequate RNase treatment | Ensure RNase A is included in staining solution, verify enzyme activity |
| Cell clumping | Increase vortexing during fixation, filter cells through mesh before analysis | |
| Inconsistent results between replicates | Compound precipitation | Sonicate working solutions before use, ensure proper DMSO concentration |
| Variable cell cycle synchronization | Use similar passage numbers, ensure consistent seeding density and growth conditions |
This compound serves as a valuable research tool for investigating cell cycle regulation and apoptosis mechanisms in cancer models. The compound's ability to target multiple signaling pathways—including AKT/Foxo3, death receptor, and cell cycle regulatory pathways—makes it particularly useful for studying network-level regulation of cell proliferation. The methodological approaches outlined in these application notes provide researchers with robust protocols for characterizing this compound's effects on the cell cycle across diverse experimental systems.
The differential sensitivity observed between cancer and normal cell lines [1] suggests potential for therapeutic development, while also supporting use of this compound as a selective probe for investigating cancer-specific cell cycle vulnerabilities. Future research directions include development of more stable analogs, combination studies with conventional chemotherapeutics, and deeper investigation of its effects on cancer stem cell populations.
The table below summarizes key chemical modifications and their measured impact on aqueous solubility.
| Compound | Chemical Modification | Solubility Limit (μg/mL) | Key Finding / Mechanism |
|---|---|---|---|
| Ergosterol Peroxide (EP) [1] | Parent compound (baseline) | 21.42 | Baseline for comparison; has poor aqueous solubility. |
| Ketone Derivative (3) [1] | Oxidation of C-3 hydroxyl group to a ketone. | 10.65 | Slight improvement in potency, but solubility did not increase versus EP. |
| Sulfate Derivative (5a) [1] | Introduction of a sulfate group at C-3. | 26.2 | Significant solubility improvement; the sulfate group is a strong hydrogen-bonding promoter. |
| Bis-dihydroxylated Derivative (8) [1] | Addition of two hydroxyl groups to the sterol structure. | 24.82 | Marked improvement; multiple hydroxyl groups enhance hydrogen bonding with water. |
| EP-Thiazolidinedione Hybrids [2] | Conjugation of EP with thiazolidinedione (TZD) using different linkers. | Not Quantified | Antitumor activity was significantly enhanced, suggesting improved bioavailability. The activity ranking was: ethylenediamine linker > carbamate linker > ester linker. |
This method directly introduces a highly polar sulfate group, which is highly effective for boosting water solubility.
This method increases the number of hydrogen-bonding sites on the molecule.
This strategy uses molecular hybridization to create new, more soluble derivatives with enhanced activity.
The following diagram illustrates the strategic decision-making process for improving EP solubility.
Why is improving EP's solubility so critical for drug development? Poor solubility severely limits a compound's absorption and bioavailability in the body. Even if a molecule is highly potent, it cannot reach its target site in effective concentrations if it does not dissolve properly. Improving solubility is a fundamental step in the lead optimization phase of drug discovery [1].
Besides chemical modification, are there other ways to increase EP yield? Yes, for naturally produced EP, the fermentation process can be optimized. This includes selecting optimal carbon sources like glycerol or mannitol, using organic nitrogen sources like yeast powder, and fine-tuning inorganic salts to significantly boost the final yield of EP, though this does not directly alter the compound's intrinsic solubility [3].
Core Synthesis Protocol: Photo-oxidation of Ergosterol
This is a widely used method for synthesizing EP from its precursor, ergosterol [1].
Synthesis of EP Derivatives via C-3 Position Modification
The hydroxyl group at the C-3 position of EP is a common site for chemical modification to improve properties like solubility and targeting. The general workflow involves first converting EP to an intermediate, which is then reacted with a functional group.
Ester Bond Formation (Common for Mitochondria-Targeting)
Carbamate Bond Formation
Other Functionalizations to Improve Solubility Introducing hydrogen-bond promoting groups like sulfate can significantly enhance aqueous solubility. For instance, sulfonation of a dihydroxylated EP derivative achieved a 93% yield and greatly improved solubility [3].
Here are some frequently encountered issues and their solutions, compiled from recent studies.
| Problem & Phenomenon | Possible Cause | Proposed Solution / Optimization | Expected Outcome |
|---|---|---|---|
| Low Synthesis Yield [2] | Inefficient photo-oxidation reaction; purification losses | Optimize reaction time & oxygen flow rate [1]; ensure fresh catalyst (Eosin Y) | Improved yields of 71-83% for key intermediates [2] |
| Poor Aqueous Solubility [3] | Highly hydrophobic nature of sterol core | Synthesize derivatives with hydrogen-bonding groups (e.g., sulfate, additional hydroxyls) [3] | Up to >40-fold solubility increase (e.g., from 0.59 μg/mL to 26.2 μg/mL) [3] |
| High Cytotoxicity in Non-Cancerous Cells | Lack of selectivity for cancer cells | Conjugate EP to a mitochondria-targeting ligand like TPP; tumor cells' higher membrane potential drives selective uptake [2] | Improved selectivity index (e.g., SI >9 for some derivatives) [2] |
| Weak Anticancer Potency | Poor cellular uptake or inefficient intracellular delivery | Link EP to a subcellular targeting group (e.g., coumarin fluorophore for mitochondria delivery) [1] | Up to ~10-fold increase in potency (IC50) against cancer cell lines [2] [1] |
| Inconsistent Biological Activity | Unstable peroxide bridge or batch-to-batch variation | Ensure anhydrous conditions during synthesis/storage; rigorously control reaction parameters and purification | Consistent and potent activity via ROS induction from stable peroxide bridge [1] |
EP and its derivatives exert anticancer effects through multiple pathways.
The following diagram summarizes the primary signaling pathways through which Ergosterol Peroxide is known to exert its anti-cancer effects.
Diagram 1: Key Anticancer Mechanisms of this compound. EP influences multiple signaling pathways to inhibit cancer cell proliferation and survival.
The most promising strategies for advancing EP research involve improving its drug-like properties and understanding its multifaceted mechanisms.
The core strategy for enhancing EP's mitochondrial targeting involves covalently linking it to molecules that are naturally drawn to mitochondria. The most prominent and successful ligands for this purpose are lipophilic cations (like Triphenylphosphonium, TPP+) and certain fluorophores (like coumarin).
The table below summarizes the two main types of conjugates developed and their performance.
| Targeting Ligand | Example Conjugates | Key Findings & Mechanism | Reported Cytotoxicity (IC₅₀) |
|---|
| Lipophilic Cations (e.g., TPP+) [1] [2] | TE3 [1], Compound 15a [2] | TPP+ is driven by the mitochondrial membrane potential (ΔΨm). The conjugate accumulates inside mitochondria, inducing ROS production, disrupting mitochondrial function (reducing membrane potential, oxygen consumption), and triggering apoptosis [1] [2]. | TE3: Superior to cisplatin in cervical cancer models [1]. 15a: IC₅₀ = 0.32 µM (MCF-7 cells), tens of times more potent than parent EP (IC₅₀ = 21.46 µM) [2]. | | Mitochondria-Tropic Fluorophores (e.g., Coumarin) [3] | Conjugates 8c, 8d [3] | The coumarin fluorophore acts as a mitochondrial delivery vehicle. The conjugate localizes to mitochondria, where the peroxide bridge in EP is cleaved in the reducing environment, generating reactive oxygen species (ROS) and causing mitochondrial dysfunction [3]. | 8c & 8d: Most potent against tested cancer cells (HepG2, SK-Hep1, MCF-7), with IC₅₀ values in the sub-micromolar range (e.g., 8d: 6.60 µM for HepG2) [3]. |
Here are detailed methodologies for key experiments cited in the literature to evaluate the efficacy of mitochondrial-targeted EP derivatives.
This protocol is adapted from the synthesis of the highly active derivative TE3 [1].
This method is used to visually confirm mitochondrial targeting, as demonstrated with coumarin-EP conjugates [3].
These assays determine the biological consequences of mitochondrial targeting, as shown in studies on triple-negative breast cancer (TNBC) cells [4].
A. Mitochondrial Membrane Potential (MMP) Assay
B. Oxygen Consumption Rate (OCR) Assay
Q1: Why is the length of the linker between EP and the targeting ligand (like TPP+) so important? A1: The linker length creates a direct structure-activity relationship. Research shows that for TPP+-EP conjugates, antitumor activity gradually decreases as the linker arm elongates [1]. An optimal, shorter linker is likely crucial for maintaining the proper spatial orientation and effective interaction of the EP moiety with its mitochondrial targets.
Q2: Do these EP derivatives selectively target cancer cells over non-cancerous cells? A2: Yes, studies indicate a degree of selectivity. EP and its derivatives have been shown to significantly reduce mitochondrial membrane potential and disrupt respiration in cancer cells (e.g., TNBC lines) while having minimal effects on non-cancerous models like human cardiomyocytes or breast epithelial cells (MCF-10A) [4] [2]. This selectivity is partly attributed to the higher mitochondrial membrane potential generally found in cancer cells.
Q3: Besides mitochondria, do EP probes accumulate in other organelles? A3: While targeted modifications enhance mitochondrial delivery, one study using different EP chemical probes found significant distribution in the endoplasmic reticulum (ER) as well [5]. This suggests the native compound or some analogs may have multiple sites of action, and careful probe design is needed for exclusive targeting.
The following diagram illustrates the established anticancer mechanism triggered by mitochondrial-targeted EP derivatives.
Researchers have explored various structural modifications to improve EP's potency. The table below summarizes the most effective strategies and results from recent studies.
| Modification Strategy | Target / Mechanism | Key Derivative(s) | Reported Potency (IC50) | Compared to EP |
|---|---|---|---|---|
| Conjugation with Thiazolidinedione (TZD) [1] | PI3K/AKT/mTOR pathway [1] | Derivatives with ethylenediamine linker [1] | Varies by cell line; most more cytotoxic than EP [1] | >20-fold increase for some compounds [1] |
| Introduction of GLS1 Inhibitor Fragments [2] | Glutaminase 1 (GLS1) inhibition [2] | Compound 3g [2] | 3.20 µM (MDA-MB-231 cells) [2] | 5.4-fold more potent [2] |
| Mitochondrial Targeting (TPP+ Conjugation) [3] | Mitochondrial dysfunction [3] | Compound 15a [3] | 0.32 µM (MCF-7 cells) [3] | >10-fold more potent [3] |
| Solubility Improvement [4] | General bioavailability [4] | Sulfate-group derivatives [4] | Improved activity in TNBC models [4] | Maintains therapeutic index while solubility increases [4] |
A standard workflow for synthesizing and evaluating new EP derivatives involves several key stages. The following diagram outlines this process, from design to biological assessment.
Detailed Methodologies:
Design & Synthesis [1] [2] [3]
In Vitro Screening (MTT Assay) [2] [3]
Mechanism of Action Studies [1] [2] [5]
FAQ: Why is the solubility of my EP derivative still poor, limiting its bioactivity?
FAQ: My derivative shows high cytotoxicity but also high toxicity to non-cancerous cells. How can I improve selectivity?
FAQ: The in vitro potency of my derivative is excellent, but it shows no effect in animal models. What could be wrong?
The most potent EP derivatives often work through one or a combination of the following pathways. The diagram below illustrates the key mechanisms.
| Conjugate / Derivative Name | Linker Type / Spacer | Key Biological Findings & IC₅₀ Values | Primary Target / Mechanism |
|---|---|---|---|
| Coumarin Conjugates (8a-d) [1] | Amino acids (Glycine, β-Alanine, γ-Aminobutyric acid) & Piperazine | Improved cytotoxicity vs. EP; 8c & 8d most potent (e.g., 8d: IC₅₀ = 6.60 μM on HepG2) [1]. | Mitochondria targeting; ↑ROS; induced G2/M phase arrest [1]. |
| Derivative 3g [2] | Glutaric anhydride (5-carbon spacer) & Aryl substituent | Most potent derivative; IC₅₀ = 3.20 µM on MDA-MB-231 (5.4x > EP) [2]. | Glutaminase 1 (GLS1) inhibitor (IC₅₀ = 3.77 µM); ↓glutamate, ↑ROS, apoptosis [2]. |
| Indazole-Piperazine Derivative [3] [4] | Carbamate & Piperazine | Strongest antiproliferative activity; IC₅₀ = 2.74 µM on A549 (vs. EP 19.42 µM) [3] [4]. | VEGFR inhibitor; suppressed P-VEGFR protein expression [3] [4]. |
Here are detailed methodologies for key experiments related to the design and testing of EP conjugates.
This general workflow is adapted from the synthesis of coumarin conjugates and novel EP derivatives [1] [2].
This standard protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the conjugates [1] [2] [6].
This protocol is key for evaluating mitochondria-targeting conjugates [1] [7].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Conjugate Solubility | Hydrophobic nature of EP and linker. | Use co-solvents like DMSO; consider incorporating PEG-based linkers to increase hydrophilicity [5]. |
| Poor Cellular Uptake | Large molecular size or incorrect polarity. | Optimize linker length and rigidity; shorter, more flexible linkers (e.g., from β-alanine) can improve uptake vs. longer ones [1]. |
| High Non-Specific Toxicity | Lack of selectivity for cancer cells. | Employ targeting moieties (e.g., coumarin for mitochondria) to improve selective delivery to cancer cells [1] [7]. |
| Loss of EP Activity After Conjugation | Linker or moiety blocks the peroxide bridge or essential sites. | Design linkers that attach distal to the critical 5α,8α-peroxide moiety to preserve its ROS-inducing function [1]. |
The diagram below illustrates the primary signaling pathways through which Ergosterol Peroxide and its optimized conjugates exert their antitumor effects, integrating key mechanisms identified from the research.
Here are answers to some foundational questions about EP's action and selectivity.
What is the primary source of EP's anticancer activity? The endoperoxide bridge (5α, 8α-peroxide) is widely recognized as the essential pharmacophore. Derivatives lacking this group show significantly reduced or no activity [1] [2]. This bridge is involved in generating reactive oxygen species (ROS), which play a key role in inducing apoptosis [3] [4].
How does EP achieve selectivity between cancer and normal cells? Research indicates that EP can induce high levels of oxidative stress in cancer cells, which often already operate under elevated ROS levels and have impaired antioxidant systems. This makes them more vulnerable to further ROS insults. In contrast, normal cells like lung cells (Beas-2b), macrophages (RAW 264.7), and mammary epithelial cells (HMEC) demonstrate higher resistance, as shown by their higher IC50 values [4] [1] [2].
Which signaling pathways are modulated by EP? EP is a multi-target agent. Key pathways it influences include:
In which cellular compartments does EP accumulate? Studies using fluorescent chemical probes have shown that EP distributes across the cytosol with significant accumulation in the Endoplasmic Reticulum (ER) [1] [2]. Some mitochondrially-targeted derivatives have also been developed to enhance its pro-apoptotic effects [3].
The table below summarizes the anti-proliferative effects (IC50 values) of EP against various human cancer cell lines, illustrating its broad-spectrum activity.
| Cancer Type | Cell Line | EP IC50 (μM) | Key Findings | Citation |
|---|---|---|---|---|
| Cervical Cancer | HeLa | ~23 μM | Broad antitumor activity; induces ROS and mitochondrial apoptosis. | [4] |
| Lung Cancer (Adenocarcinoma) | A549 | 23 μM | Induces ROS-dependent apoptosis and autophagy; reduces colony formation. | [4] |
| Triple-Negative Breast Cancer | SUM149 | 9 μM | Most sensitive cell line in the study; induces G1 cell cycle arrest. | [1] [2] |
| Renal Cell Carcinoma | 786-0 | ~30 μM | Suppresses migration/invasion; induces apoptosis and G0/G1 cell cycle arrest. | [6] |
| Colon Cancer | HT29 | 27.3 μM | Cytostatic effect; increases intracellular ROS; suppresses STAT1. | [7] |
| Colon Cancer | LS180 | N/A (active at 1-20 μM) | Shows antiproliferative effect; not toxic to normal colon epithelial cells (CCD 841 CoTr). | [8] |
| Ovarian Cancer | OVCAR-3, CAOV3, etc. | Inhibits proliferation at 50 μM | Downregulates nuclear β-catenin and inhibits STAT3 signaling. | [5] |
| Gastric Cancer | SGC-7901 | N/A (active at tested doses) | Induces G0/G1 phase arrest via ROS-mediated mitochondrial dysfunction. | [9] |
Here are detailed methodologies for core experiments cited in the literature.
1. Protocol: Assessing Apoptosis via Annexin V/PI Staining [4] [6]
2. Protocol: Evaluating Mitochondrial Membrane Potential (ΔΨm) [4]
3. Protocol: Western Blot Analysis for Key Pathway Proteins [5] [6]
| Challenge | Possible Cause | Suggested Solution |
|---|---|---|
| Low or variable cytotoxicity | Poor aqueous solubility of EP leading to inconsistent dosing. | Use a co-solvent like DMSO, but ensure final concentration is ≤0.1% (v/v) with a vehicle control. Consider synthesizing soluble derivatives (e.g., carbamates) [1] [2]. |
| Cell line-specific sensitivity. | Include a panel of cancer cell lines in screening. Triple-negative breast cancer (SUM149) and lung cancer (A549) are highly sensitive models [1] [4]. | |
| Lack of observed selectivity | Incorrect dosing or exposure time. | Perform detailed dose-response and time-course experiments to establish a therapeutic window. Normal cell lines HMEC and Beas-2b show higher IC50 values [4] [1]. |
| Unclear mechanism of action | Multiple pathways are affected simultaneously. | Use a multi-faceted approach: perform Western Blots for β-catenin/STAT3 pathways, ROS assays, and analyze cell cycle distribution to pinpoint the primary mechanism in your model [5] [4] [6]. |
The following diagrams illustrate the key molecular mechanisms of EP action based on current research.
The following tables summarize the cytotoxic activity (IC₅₀) of EP and related compounds against various human cancer cell lines, as reported in recent studies.
Table 1: IC₅₀ of Native this compound (EP) IC₅₀ values are presented in micromolar (µM) units.
| Cancer Cell Line | Cancer Type | Reported IC₅₀ (µM) | Citation |
|---|---|---|---|
| A549 | Lung adenocarcinoma | 23.0 µM | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | ~20.0 µM (after 72 hrs) | [2] [3] |
| MCF-7 | Breast adenocarcinoma | ~25.0 µM (after 48 hrs) | [4] |
| 786-0 | Renal Cell Carcinoma | ~30.0 µM | [5] |
| OVCAR-3, CAOV3 | Ovarian Cancer (HGSOC) | ~25.0 µM (after 48 hrs) | [4] |
| HOC-7, MPSC-1 | Ovarian Cancer (LGSOC) | ~25.0 µM (after 48 hrs) | [4] |
Table 2: IC₅₀ of Optimized EP Derivatives and Analogs These derivatives demonstrate significantly enhanced potency compared to the native EP compound.
| Compound Name | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Notes / Improvement |
|---|---|---|---|---|
| Compound 3g (EP derivative) | MDA-MB-231 | TNBC | 3.20 µM | 5.4-fold more potent than parental EP; identified as a novel GLS1 inhibitor [6] |
| LH-1 (Ergosterol analog) | B16-F10 | Melanoma | 16.57 µM (at 72 hrs) | Isolated from marine fungus Pestalotiopsis sp. [7] |
| Conjugate 8c | HepG2 SK-Hep1 MCF-7 | Hepatic Carcinoma Hepatic Carcinoma Breast Cancer | 7.31 7.40 8.90 | Mitochondria-targeting conjugate with γ-aminobutyric acid linker [8] |
| Conjugate 8d | HepG2 | Hepatic Carcinoma | 6.60 | Mitochondria-targeting conjugate with piperazine linker [8] |
Here are detailed methodologies for core experiments used to determine the IC₅₀ and mechanisms of action described in the search results.
This standard protocol is used to assess compound cytotoxicity and calculate IC₅₀ values [1] [9] [7].
This assay is used to investigate early events in EP-induced apoptosis [2] [3].
Research indicates that EP exerts its anti-cancer effects through multiple pathways. The diagrams below illustrate two primary mechanisms: induction of mitochondrial apoptosis and modulation of the Wnt/β-catenin signaling pathway.
Diagram 1: Mitochondrial Apoptosis Pathway Induced by EP. EP triggers a cascade involving ROS generation and loss of MMP, leading to caspase-dependent apoptosis [1] [2] [10].
Diagram 2: Suppression of Oncogenic Signaling by EP. EP inhibits the AKT/GSK-3β/β-catenin axis and the SHP2/Src/STAT3 pathway, suppressing genes critical for cancer cell proliferation and survival [9] [5] [4].
Q1: The anti-cancer effect of my EP sample is inconsistent across cell lines. What could be the reason? A: Varying sensitivity is expected. EP's efficacy is highly cancer-type dependent. Triple-negative breast cancer (TNBC) and lung adenocarcinoma cells often show good sensitivity, potentially due to their reliance on mitochondrial metabolism and glutaminolysis [6] [2] [3]. Ensure your cell lines are properly authenticated and that you are using low-passage-number stocks to avoid genetic drift.
Q2: How can I enhance the potency of native EP for my experiments? A: Consider these strategies based on recent literature:
Q3: My MTT assay shows high background, making results difficult to interpret. How can I troubleshoot this? A:
Q4: What are the primary mechanisms I should investigate to confirm EP's activity in my cancer model? A: The most consistently reported mechanisms are:
The designed prodrug incorporates a disulfide bond (-S-S-) that links ergosterol peroxide (EP) to a fluorescent reporter molecule (BTMP) [1] [2].
The efficiency of this activation process is demonstrated through indirect biological assays. The table below summarizes key findings from recent studies.
| Evaluation Method | Key Finding/Result | Implied Activation Efficiency |
|---|---|---|
| Cytotoxicity (MTT Assay) | Strong inhibitory activity against breast cancer MCF-7 cells; significantly lower toxicity toward normal breast MCF-10A cells [1] [2]. | Selective activation in cancerous versus normal cells. |
| Apoptosis Induction | Demonstrated ability to trigger programmed cell death (apoptosis) in MCF-7 cells [1] [2]. | Successful intracellular release of active EP. |
| Fluorescence Imaging | Visual confirmation of fluorescent BTMP signal within MCF-7 cells [1] [2]. | Direct observation of disulfide bond cleavage and payload release. |
| Stability Analysis | Prodrug showed good stability under physiological conditions until exposure to high GSH concentrations [1] [2]. | Confirms the prodrug remains intact until it reaches the target tumor environment. |
To evaluate the prodrug in your own lab, you can adapt these standard protocols used in the cited research.
This protocol verifies that the prodrug breaks down as intended in the presence of GSH.
This cell viability test demonstrates the functional consequence of prodrug activation.
Here are solutions to some potential challenges you might face.
Problem: Low or No Fluorescence Activation in Cells
Problem: High Background Toxicity in Normal Cells
Problem: Poor Solubility of the Prodrug
The following diagram illustrates the established multi-target anticancer mechanisms of this compound (EP), which is released upon prodrug activation.
Diagram: Multifaceted Anticancer Mechanisms of this compound. EP released from the prodrug exerts its effects by simultaneously inducing cell death (apoptosis), halting cell division, and disrupting critical cancer survival pathways [5] [3] [4].
I hope this technical support guide provides a solid foundation for your work with this compound prodrugs.
The table below summarizes the optimal conditions for EP production by Paecilomyces cicadae, which achieved a 5-fold increase in yield (to 256 μg/L) after optimization [1].
| Factor | Optimal Condition / Component | Rationale / Effect |
|---|---|---|
| Carbon Source | Glycerol | Avoids carbon catabolite repression; increases membrane saturation, reducing permeability and blocking secretion of EP precursor (ergosterol) to promote synthesis [1]. |
| Nitrogen Source | Yeast Powder (can be mixed with Peptone) | Contains higher biotin levels, which increases cell membrane density and reduces permeability, thereby promoting EP synthesis [1]. |
| Key Inorganic Salts | KH₂PO₄, MgSO₄, ZnSO₄ | Act as essential coenzymes; significantly enhance EP yield compared to a control with no inorganic salts [1]. |
| Critical Challenge | High broth viscosity & substrate inhibition | Inhibits biomass growth. Adding water and glycerol can mitigate these issues [1]. |
| Kinetic Models for Process Control | Structured models (e.g., Monod, Andrews, Contois, Aibe) | Describe effects of viscosity inhibition, substrate, and product concentration on biomass growth, aiding in process prediction and optimization [1]. |
Here are specific issues users might encounter and potential solutions based on the optimization research.
| Problem | Possible Cause | Troubleshooting Steps |
|---|---|---|
| Low EP Yield | Sub-optimal carbon source | Replace glucose/fructose with glycerol or mannitol to avoid carbon catabolite repression [1]. |
| Low EP Yield | Sub-optimal nitrogen source | Replace inorganic nitrogen sources (e.g., (NH₄)₂SO₄) with complex organic sources like yeast powder or peptone [1]. |
| Low EP Yield | Missing key inorganic salts | Ensure the medium is supplemented with ZnSO₄, KH₂PO₄, and MgSO₄ [1]. |
| High Viscosity & Inhibition | Fungal morphology & metabolite accumulation | Add water or additional glycerol to the fermentation broth to decrease viscosity and mitigate substrate inhibition [1]. |
| Process Control Difficulties | Lack of predictive models | Develop structured kinetic models (e.g., Monod model) to better predict biomass growth and optimize the fermentation process [1]. |
To systematically troubleshoot and optimize the production process, the following methodologies are critical.
This method identifies the primary nutritional requirements for EP synthesis [1].
This workflow helps in modeling the fermentation process for better control and prediction at scale.
| Mechanism / Effect | Experimental Evidence | Cell Line / Model | Citation |
|---|---|---|---|
| Inhibition of pAKT | Decreased levels of phosphorylated AKT (pAKT) | Human Hepatocellular Carcinoma (HepG2) | [1] [2] |
| Inhibition of c-Myc | Clear decrease in c-Myc protein expression | Human Hepatocellular Carcinoma (HepG2) | [1] [2] |
| Upregulation of Foxo3 | Increased expression of Foxo3 mRNA and protein | Human Hepatocellular Carcinoma (HepG2) | [1] [2] |
| Activation of Pro-apoptotic Proteins | Enhanced levels of Puma and Bax | Human Hepatocellular Carcinoma (HepG2) | [1] [2] |
| Induction of Apoptosis | Increased number of apoptotic cells (Annexin-V positive) | Renal Cell Carcinoma (786-0) | [3] [4] |
| Caspase Pathway Activation | Upregulation of cleaved Caspase-3 | Renal Cell Carcinoma (786-0) | [3] [4] |
| Cell Cycle Arrest | Increased percentage of cells in G0/G1 phase; decreased CDK8 and Cyclin D1 | Renal Cell Carcinoma (786-0) | [3] [4] |
To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key experimental methodologies used in the cited studies.
The collective data from these experiments support the following mechanistic pathway for Foxo3 activation by ergosterol peroxide. The diagram below illustrates this sequence of events.
While Foxo3 activation is a key mechanism, research shows that this compound employs a multi-targeted strategy against cancer cells [3] [5] [4]:
The convergence of multiple pathways explains its efficacy across diverse cancer types like hepatocellular carcinoma, renal cell carcinoma, breast cancer, and ovarian cancer [3] [5] [6].
The multifaceted activity against multiple signaling pathways makes EP a promising lead compound. Current research is focused on synthesizing novel derivatives to improve its potency and solubility for potential clinical application [5] [7].
The table below summarizes the experimentally determined IC50 values for ergosterol peroxide, its derivative, and other well-characterized GLS1 inhibitors, based on recent publications.
| Compound Name | Reported IC50 (Enzyme) | Cellular IC50 (Proliferation) | Cell Line / Context |
|---|---|---|---|
| This compound (EP) | 33.67 µM [1] [2] | 17.26 µM [1] [2] | MDA-MB-231 (Triple-Negative Breast Cancer, TNBC) [1] [2] |
| EP Derivative 3g | 3.77 µM [1] [2] | 3.20 µM [1] [2] | MDA-MB-231 (TNBC) [1] [2] |
| CB-839 (Telaglenastat) | 6 nM [3] | 6 nM [3] | A549 (Non-Small Cell Lung Cancer, NSCLC) [3] |
| BPTES | 25 nM [3] | 276 nM [3] | A549 (NSCLC) [3] |
For this compound (EP) and Derivative 3g:
For CB-839 and BPTES:
GLS1 is a key metabolic enzyme that catalyzes the conversion of glutamine to glutamate, fueling cancer cell biosynthesis and energy production. Inhibiting GLS1 is a viable strategy, especially in tumors addicted to glutamine, such as those with KRAS mutations or triple-negative breast cancer [5] [1] [6]. The following diagram illustrates the mechanism of GLS1 inhibition and its downstream effects on cancer cells.
The table below summarizes the key mechanisms and experimental evidence for EP's selective toxicity against cancer cells.
| Mechanism of Action | Experimental Evidence in Cancer Cells | Effect on Normal Cells | Key Assays & Models Used | Citations |
|---|---|---|---|---|
| Disruption of Mitochondrial Function | ↓ Mitochondrial membrane potential (MMP); ↓ oxygen consumption rate (OCR); ↓ glycolysis in TNBC cells (MDA-MB-231, SUM-149). | No adverse effect on OCR or MMP in human cardiomyocytes at 15 µM; slight, non-lethal proton leak at 30 µM. | TMRM, JC-1 assays; Seahorse Analyzer (mitochondrial stress test). | [1] |
| Induction of Oxidative Stress | ↑ Intracellular reactive oxygen species (ROS). | Not directly measured in same study, but EP showed higher LC50 in non-cancerous MCF10A cells. | ROS detection assays. | [1] [2] |
| Inhibition of JAK2/STAT3 Signaling | ↓ Phosphorylation of JAK2 and STAT3; ↓ STAT3 nuclear translocation; ↓ VEGF production in multiple myeloma U266 cells. | Not assessed in this study. | Western blot, EMSA, ELISA, mouse xenograft. | [3] |
| Targeting Quiescent & Drug-Resistant Cells | Cytotoxicity against quiescent (slow-cycling) cancer cells and miR-378 overexpressing, chemoresistant tumor cells. | Less cytotoxic to quiescent non-cancerous MCF10A breast epithelial cells. | Fibroblast quiescence model (REF/E23); MTS assay; colony formation. | [2] [4] |
| In Vivo Efficacy & Toxicity | Suppressed tumor growth in U266 multiple myeloma and TNBC mouse models; reduced metastasis. | Well-tolerated in mice; No organ toxicity at 500 mg/kg (Max Tolerated Dose). | Mouse xenograft; plasma chemistry; tissue histology. | [3] [1] [5] |
For researchers looking to replicate or build upon these findings, here is a detailed overview of the key methodologies used in the cited studies.
Cell Viability and Cytotoxicity (MTT Assay)
Analysis of Mitochondrial Membrane Potential (JC-1 Assay)
Western Blot Analysis for Signaling Pathways
Mouse Xenograft Models for In Vivo Efficacy
The diagram below illustrates the primary molecular and cellular mechanisms through which EP selectively targets cancer cells.
| Compound & Source | Primary Anti-Cancer Mechanism(s) | Key Experimental Findings (In Vitro) | Cancer Cell Lines Tested | Selectivity for Cancer vs. Normal Cells |
|---|
| Ergosterol Peroxide (EP) (Fungi, e.g., Ganoderma lucidum, Phoma sp.) | - Induces ROS production [1] [2]
For researchers looking to design similar experiments, here is a summary of the key methodologies used in the cited studies.
The following diagrams summarize the primary anti-cancer pathways of this compound identified in the research.
The research also highlights the structure-activity relationship of this compound. Chemical modification at its C-3 position can significantly enhance its potency and selectivity. For instance, derivative 3g, which was optimized with a specific linker and substituent, showed 5.4-fold higher antiproliferative activity and more potent GLS1 inhibition than the parent EP compound [4] [5].
The following table summarizes the apoptotic mechanisms and key experimental data for EP and DEP across various cancer types from recent research.
| Cancer Type | Compound | Key Apoptotic Mechanisms | Caspases Validated | Key Quantitative Findings (IC₅₀) | Citations |
|---|---|---|---|---|---|
| Human Lung Adenocarcinoma (A549) | Ergosterol Peroxide (EP) | ROS-dependent apoptosis; Mitochondrial damage; Caspase-dependent pathway | Caspase-3 | IC₅₀: 23 μM (A549 cells after 24 h); Induced ~43% early apoptosis at 20 μM after 72 h | [1] |
| Ovarian Cancer (e.g., OVCAR-3, CAOV3) | This compound (EP) | Downregulation of β-catenin & STAT3 signaling pathways | Information not specified | Impaired proliferation & invasion in dose-dependent manner; Little effect on normal ovarian cells | [2] |
| Prostate Cancer (DU 145) | This compound (EP) | Death Receptor 5 (DR5) upregulation; Activation of extrinsic pathway | Caspase-8, Caspase-3 | Cytotoxicity in concentration-dependent manner (25-200 μg/ml); Cleaved PARP & caspases confirmed via western blot | [3] |
| Multiple Myeloma (U266) | This compound (EP) | Inhibition of JAK2/STAT3 signaling; Anti-angiogenic effect (VEGF reduction) | Information not specified | Suppressed STAT3 phosphorylation & nuclear translocation at non-toxic concentrations (e.g., 25 μM) | [4] |
| Malignant Melanoma (A375) | 9,11-dehydrothis compound (DEP) | Mitochondrial pathway; Caspase-dependent; Downregulation of Mcl-1 | Caspase-3, -7, -9 | Induced apoptosis; No significant changes in most Bcl-2 family proteins except Mcl-1 | [5] |
For researchers looking to replicate or understand the depth of these studies, here are the core methodologies used in the cited works.
The experimental data reveals that EP can induce apoptosis through multiple pathways, often depending on the cancer cell type. The diagram below integrates these mechanisms into a consolidated signaling pathway.
Based on the available research, here are some key points for your comparison guide: